Ethyl 2-(5-bromopyrimidin-4-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-bromopyrimidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIEVCWIOPJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 2-(5-bromopyrimidin-4-yl)acetate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical properties of Ethyl 2-(5-bromopyrimidin-4-yl)acetate (CAS Number: 185030-22-2). Extensive searches of scientific literature and chemical databases indicate that while this compound is commercially available, detailed experimental data regarding its physicochemical properties, spectroscopic analysis, and reactivity are not publicly available. This document summarizes the available identifying information for this compound and, for comparative purposes, provides a detailed overview of the chemical properties and available experimental data for its structural isomer, Ethyl 2-(5-bromopyrimidin-2-yl)acetate. The significant difference in the position of the acetate substituent on the pyrimidine ring between these two isomers will likely result in differing chemical and biological characteristics.
Introduction to this compound
This compound is a halogenated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery as the pyrimidine scaffold is a core component of many biologically active molecules. The bromo- and ethyl acetate functional groups offer potential sites for further chemical modification, making it a potentially useful building block in organic synthesis.
Despite its commercial availability, there is a notable absence of published experimental data for this specific isomer in the scientific literature.
Structural Isomerism
It is critical to distinguish this compound from its more extensively documented isomer, Ethyl 2-(5-bromopyrimidin-2-yl)acetate. The position of the ethyl acetate group on the pyrimidine ring (position 4 versus position 2) is the key structural difference, which is expected to influence the molecule's electronic properties, reactivity, and biological activity.
Physicochemical Properties
This compound (CAS: 185030-22-2)
No experimental data for properties such as melting point, boiling point, or solubility for this compound have been found in the public domain. The following table summarizes the basic molecular identifiers.
| Property | Value |
| CAS Number | 185030-22-2 |
| Molecular Formula | C₈H₉BrN₂O₂ |
| Molecular Weight | 245.07 g/mol |
Comparative Data: Ethyl 2-(5-bromopyrimidin-2-yl)acetate (CAS: 1134327-91-5)
The following data are for the structural isomer, Ethyl 2-(5-bromopyrimidin-2-yl)acetate , and are provided for reference purposes only. These values should not be assumed to be representative of the 4-yl isomer.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrN₂O₂ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Boiling Point (Predicted) | 295.9 ± 20.0 °C | [2] |
| Density (Predicted) | 1.518 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -0.46 ± 0.22 | |
| Appearance | White to yellow Solid-Liquid Mixture |
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound were found. For comparative purposes, predicted mass spectrometry data for the 2-yl isomer are presented.
Predicted Mass Spectrometry for Ethyl 2-(5-bromopyrimidin-2-yl)acetate
The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern in the mass spectrum.
| Adduct | m/z |
| [M+H]⁺ | 244.99202 |
| [M+Na]⁺ | 266.97396 |
| [M-H]⁻ | 242.97746 |
Experimental Protocols
No published experimental protocols for the synthesis, purification, or analysis of this compound were identified in the searched literature.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its biological activities.
Conclusion
This compound is a known chemical entity, as evidenced by its CAS number and commercial availability. However, a comprehensive review of publicly accessible scientific databases and literature reveals a significant lack of characterization data. Key physicochemical properties, spectroscopic data, and experimental protocols remain unreported. Researchers and drug development professionals interested in this compound should consider its uncharacterized nature and may need to perform foundational analytical studies to determine its properties. The data provided for the 2-yl isomer serves as a reference for a related structure but should be used with caution, as significant differences in properties and reactivity are expected between the two isomers.
References
Ethyl 2-(5-bromopyrimidin-4-yl)acetate molecular structure and IUPAC name
Technical Guide: Ethyl 2-(5-bromopyrimidin-2-yl)acetate
Note to the Reader: This technical guide focuses on the molecular structure, properties, and synthesis of Ethyl 2-(5-bromopyrimidin-2-yl)acetate . Extensive searches for "Ethyl 2-(5-bromopyrimidin-4-yl)acetate," the compound originally requested, did not yield specific public-domain information, suggesting it may be a less common or novel compound. The "-2-yl" isomer presented here is a closely related and well-documented compound of interest in chemical research and drug development.
Molecular Structure and IUPAC Name
Ethyl 2-(5-bromopyrimidin-2-yl)acetate is a heterocyclic organic compound featuring a pyrimidine ring substituted with a bromine atom at the 5-position and an ethyl acetate group at the 2-position.
-
IUPAC Name: ethyl 2-(5-bromopyrimidin-2-yl)acetate[1]
-
Molecular Formula: C₈H₉BrN₂O₂[1]
-
Canonical SMILES: CCOC(=O)CC1=NC=C(C=N1)Br[1]
-
InChI Key: WJXDNGKSVNQDBZ-UHFFFAOYSA-N[1]
The structure consists of a central pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms. The bromine atom at position 5 enhances the molecule's potential for further functionalization through cross-coupling reactions. The ethyl acetate group at position 2 provides a reactive handle for various chemical transformations, making this compound a valuable building block in medicinal chemistry.
Physicochemical and Computed Properties
The following table summarizes the key quantitative data for Ethyl 2-(5-bromopyrimidin-2-yl)acetate.
| Property | Value | Source |
| Molecular Weight | 245.07 g/mol | [1] |
| Exact Mass | 243.98474 Da | [1] |
| CAS Number | 1134327-91-5 | [1] |
| Density (Predicted) | 1.518 ± 0.06 g/cm³ | ChemBK |
| Boiling Point (Predicted) | 295.9 ± 20.0 °C | ChemBK |
| pKa (Predicted) | -0.46 ± 0.22 | ChemBK |
| XLogP3-AA | 1.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 |
Experimental Protocols: Synthesis of Ethyl 2-(5-bromopyrimidin-2-yl)acetate
A representative synthesis for compounds of this class can be adapted from established methods for α-halogenation of carboxylic acids followed by esterification. A plausible synthetic route is outlined below, based on a general methodology.
Reaction Scheme:
(5-bromopyrimidin-2-yl)acetic acid + Ethanol --(H⁺ catalyst)--> Ethyl 2-(5-bromopyrimidin-2-yl)acetate + H₂O
Materials and Reagents:
-
(5-bromopyrimidin-2-yl)acetic acid
-
Anhydrous Ethanol (EtOH)
-
Sulfuric Acid (H₂SO₄) or other suitable acid catalyst
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (5-bromopyrimidin-2-yl)acetic acid in an excess of anhydrous ethanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ethyl 2-(5-bromopyrimidin-2-yl)acetate can be further purified by column chromatography on silica gel if necessary.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of Ethyl 2-(5-bromopyrimidin-2-yl)acetate.
Caption: Synthetic workflow for Ethyl 2-(5-bromopyrimidin-2-yl)acetate.
References
In-Depth Technical Guide: Ethyl 2-(5-bromopyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a halogenated pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including established pharmaceuticals. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, properties, and its potential as a building block in the synthesis of novel therapeutic agents. Due to the limited publicly available data specific to this isomer, this guide also incorporates general principles and methodologies applicable to the synthesis and potential applications of bromopyrimidine acetates in drug discovery.
Chemical Identity and Properties
This compound is a substituted pyrimidine with a bromo substituent at the 5-position and an ethyl acetate group at the 4-position.
| Identifier | Value |
| CAS Number | 185030-22-2[1] |
| Molecular Formula | C₈H₉BrN₂O₂ |
| Molecular Weight | 245.07 g/mol |
| IUPAC Name | This compound |
Synonyms
The following synonym has been identified for this compound:
-
(5-Bromo-pyrimidin-4-yl)-acetic acid ethyl ester
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route could involve the reaction of a pre-functionalized pyrimidine with an appropriate acetate derivative. For instance, starting from a commercially available brominated pyrimidine, a nucleophilic substitution or a cross-coupling reaction could be employed to introduce the ethyl acetate moiety.
A generalized workflow for the synthesis of such a compound is depicted below.
Caption: Proposed general workflow for the synthesis of this compound.
General Experimental Considerations
-
Reaction Conditions: The choice of solvent, temperature, and catalyst would be critical and would need to be optimized based on the specific reactants. Common solvents for such reactions include aprotic polar solvents like DMF or DMSO.
-
Purification: Purification of the final product would likely involve column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.
-
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented, its structural motifs suggest its potential as a valuable intermediate in medicinal chemistry. The pyrimidine ring is a key pharmacophore in a wide range of therapeutic agents.
Role as a Chemical Building Block
The bromine atom on the pyrimidine ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents, enabling the synthesis of large libraries of compounds for biological screening. The ethyl acetate group can also be modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
Caption: Potential synthetic utility of this compound in drug discovery.
Biological Relevance of the Pyrimidine Scaffold
Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to:
-
Anticancer: As components of nucleoside analogs that interfere with DNA and RNA synthesis.
-
Antiviral: Found in several antiviral drugs that target viral replication.
-
Antibacterial and Antifungal: The pyrimidine nucleus is present in various antimicrobial agents.
-
Kinase Inhibitors: Many small molecule kinase inhibitors, used in cancer therapy, incorporate a pyrimidine core.
Given this context, this compound represents a promising starting material for the synthesis of novel compounds with potential therapeutic value in these areas.
Signaling Pathways and Biological Targets
There is currently no specific information available in the public domain linking this compound to any particular signaling pathway or biological target. Research efforts utilizing this compound would likely involve screening against various targets, such as kinases, proteases, or other enzymes, depending on the therapeutic area of interest. The general biological activities of pyrimidine derivatives suggest that compounds derived from this scaffold could potentially modulate pathways involved in cell proliferation, inflammation, and microbial growth.
Conclusion
This compound is a chemical intermediate with significant potential for use in drug discovery and development. While specific data on its synthesis and biological activity are limited, its structure, featuring a functionalizable pyrimidine core, makes it an attractive building block for the creation of diverse molecular libraries. Further research is warranted to explore the full potential of this compound in the generation of novel therapeutic agents. Researchers working with this compound will need to rely on general synthetic methodologies and broad screening approaches to uncover its potential applications.
References
Physical and chemical properties of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ethyl 2-(5-bromopyrimidin-4-yl)acetate. Due to the limited availability of specific experimental data for this particular isomer, this document leverages data from related pyrimidine and pyridine analogues, alongside established principles of organic chemistry, to offer a predictive profile. This guide covers molecular and physical characteristics, predicted spectral data, a proposed synthesis protocol, and an analysis of its chemical reactivity and stability. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving pyrimidine-based scaffolds.
Introduction
This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The presence of a bromo substituent and an acetate ester functional group suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical candidates. The strategic placement of the bromo group at the 5-position and the ethyl acetate moiety at the 4-position of the pyrimidine ring offers unique opportunities for chemical modification and exploration of structure-activity relationships.
Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O₂ | Calculated |
| Molecular Weight | 245.07 g/mol | Calculated |
| IUPAC Name | This compound | Nomenclature |
| CAS Number | Not available | |
| Predicted Boiling Point | ~300-350 °C at 760 mmHg | Estimation based on related structures |
| Predicted Melting Point | Not available | |
| Predicted Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, methanol). Limited solubility in water. | Based on general solubility of similar organic esters |
| Predicted Appearance | Off-white to pale yellow solid or oil | Analogy to similar compounds |
Spectral Data (Predicted)
The following table outlines the predicted spectral characteristics for this compound. These predictions are based on the analysis of similar compounds and standard chemical shift values.
| Technique | Predicted Data |
| ¹H NMR | - δ 8.9-9.1 (s, 1H, pyrimidine H-2) - δ 8.6-8.8 (s, 1H, pyrimidine H-6) - δ 4.1-4.3 (q, 2H, -OCH₂CH₃) - δ 3.8-4.0 (s, 2H, -CH₂COOEt) - δ 1.2-1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | - δ ~170 (C=O, ester) - δ ~160 (C-4 of pyrimidine) - δ ~158 (C-2 of pyrimidine) - δ ~155 (C-6 of pyrimidine) - δ ~118 (C-5 of pyrimidine) - δ ~62 (-OCH₂) - δ ~40 (-CH₂) - δ ~14 (-CH₃) |
| Mass Spectrometry (EI) | - M⁺ peaks at m/z 244 and 246 (due to ⁷⁹Br and ⁸¹Br isotopes) - Fragmentation patterns may include loss of -OEt (m/z 45), -COOEt (m/z 73), and Br (m/z 79/81). |
| Infrared (IR) | - ~1735 cm⁻¹ (C=O stretch, ester) - ~1550-1600 cm⁻¹ (C=N and C=C stretches, pyrimidine ring) - ~1100-1300 cm⁻¹ (C-O stretch, ester) - ~600-700 cm⁻¹ (C-Br stretch) |
Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on established pyrimidine chemistry. The following protocol outlines a generalized approach.
Proposed Synthesis of this compound
This synthesis involves the condensation of a β-ketoester equivalent with an amidine, a common strategy for pyrimidine ring formation.
Materials:
-
Ethyl 3-bromo-2,4-dioxopentanoate (or a suitable precursor)
-
Formamidine hydrochloride
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add a solution of ethyl 3-bromo-2,4-dioxopentanoate (1 equivalent) in anhydrous ethanol dropwise at room temperature. Stir the mixture for 30 minutes.
-
Condensation: Add formamidine hydrochloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the pyrimidine ring and its substituents.
-
Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system.[1][2] This makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions, which are further activated by the two nitrogen atoms.[1][2] Electrophilic substitution is generally difficult on the pyrimidine ring itself.[1]
-
Bromo Substituent: The bromine atom at the 5-position can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents at this position. It can also be displaced by strong nucleophiles under certain conditions.
-
Ethyl Acetate Moiety: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The α-protons of the acetate group are acidic and can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles.
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation.
Signaling Pathways and Logical Relationships
As a novel chemical entity, the specific biological activities and involvement of this compound in signaling pathways have not been reported. However, the pyrimidine scaffold is a common feature in molecules that interact with a variety of biological targets, including kinases, polymerases, and other enzymes. The logical workflow for investigating the biological potential of this compound is outlined below.
Caption: Experimental workflow for the synthesis, screening, and development of this compound as a potential therapeutic agent.
Conclusion
This compound represents a promising but under-characterized chemical entity. This guide provides a foundational understanding of its predicted properties and a practical approach to its synthesis and potential applications. The versatile functionalities present in this molecule make it an attractive starting point for the synthesis of more complex molecules with potential biological activity. Further experimental investigation is warranted to validate the predicted data and to fully explore the therapeutic potential of this compound and its derivatives.
References
In-depth Technical Guide: Spectral Data of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its pyrimidine core. The characterization of such molecules is fundamental for confirming their structure and purity, which are critical aspects of the drug development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential tools for the comprehensive analysis of these compounds.
This technical guide aims to provide a detailed overview of the spectral data for this compound. However, a thorough search of available scientific literature and chemical databases has revealed a significant lack of published experimental spectral data for this specific isomer. While data for related isomers, such as Ethyl 2-(5-bromopyrimidin-2-yl)acetate, is accessible, the specific spectral fingerprint for the 4-yl-acetate isomer remains largely undocumented in public domains.
This guide will, therefore, present a template for the expected data based on the analysis of structurally similar compounds and will outline the general experimental protocols for acquiring such data. This will serve as a valuable resource for researchers who synthesize this compound and require a framework for its characterization.
Predicted Spectral Data
The following tables outline the expected spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data of similar molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.9 | s | 1H | H-6 (pyrimidine ring) |
| ~8.6 | s | 1H | H-2 (pyrimidine ring) |
| ~4.2 | q | 2H | -O-CH₂ -CH₃ |
| ~4.0 | s | 2H | -CH₂ -COO- |
| ~1.3 | t | 3H | -O-CH₂-CH₃ |
Solvent: CDCl₃ s: singlet, t: triplet, q: quartet
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C =O (ester) |
| ~160 | C -4 (pyrimidine ring) |
| ~158 | C -2 (pyrimidine ring) |
| ~157 | C -6 (pyrimidine ring) |
| ~120 | C -5 (pyrimidine ring, C-Br) |
| ~62 | -O-CH₂ -CH₃ |
| ~40 | -CH₂ -COO- |
| ~14 | -O-CH₂-CH₃ |
Solvent: CDCl₃
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 244/246 | [M]⁺ (presence of Br isotope pattern) |
| 199/201 | [M - OCH₂CH₃]⁺ |
| 171/173 | [M - COOCH₂CH₃]⁺ |
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1550-1450 | C=N and C=C stretching (pyrimidine ring) |
| ~1250 | C-O stretch (ester) |
| ~650 | C-Br stretch |
Sample State: KBr pellet or thin film
Experimental Protocols
The following are detailed methodologies for the synthesis and spectral analysis of this compound.
Synthesis Protocol
A plausible synthetic route for this compound could involve the reaction of a suitable starting material, such as 5-bromo-4-chloropyrimidine, with ethyl acetoacetate followed by deacetylation, or a direct substitution reaction with ethyl lithioacetate. A generalized procedure is outlined below:
-
Reaction Setup: To a solution of 5-bromo-4-chloropyrimidine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen), cool the mixture to a low temperature (e.g., -78 °C).
-
Reagent Addition: Slowly add a solution of ethyl lithioacetate (prepared by treating ethyl acetate with a strong base like lithium diisopropylamide (LDA)) to the cooled solution of the pyrimidine derivative.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectral Analysis Protocols
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically requiring a longer acquisition time.
-
-
Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solid probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns, paying close attention to the isotopic pattern of bromine.
-
-
Infrared Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for oils or low-melting solids, a spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Logical Workflow for Characterization
The following diagram illustrates the logical workflow from the synthesis of the target compound to its full spectral characterization.
Caption: Experimental workflow from synthesis to spectral characterization.
Conclusion
The Potent Edge: A Technical Guide to the Biological Activity of Brominated Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry. The strategic introduction of a bromine atom to this heterocyclic core has unlocked a diverse and potent range of biological activities, making brominated pyrimidines a compelling area of focus for drug discovery and development. This technical guide provides an in-depth exploration of the multifaceted biological landscape of brominated pyrimidine scaffolds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
Anticancer Activity: Targeting the Machinery of Malignancy
Brominated pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected brominated pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID/Name | Target/Class | Cell Line | IC50 (µM) | Reference |
| PD173955 | Bcr-Abl Kinase Inhibitor | K562 (Chronic Myeloid Leukemia) | 0.002-0.035 | [1] |
| SKI DV-M016 | Bcr-Abl Kinase Inhibitor | K562 (Chronic Myeloid Leukemia) | Potent, higher than imatinib | [2] |
| PD166326 | Bcr-Abl Kinase Inhibitor | K562 (Chronic Myeloid Leukemia) | Potent, higher than imatinib | [2] |
| Compound 3a | Pyridine-fused pyrimidine | A549 (Lung Carcinoma) | 5.988 | [3] |
| Compound 9b | Pyrimidine derivative | MCF-7 (Breast Cancer) | <0.1 | [3] |
| Compound 9c | Pyrimidine derivative | A549 (Lung Carcinoma) | <0.1 | [3] |
| DMP11 | Bcr-Abl Degrader | K562 (Chronic Myeloid Leukemia) | Significant inhibition | [4] |
| DMP11 | Bcr-Abl Degrader | KA (Imatinib-resistant CML) | Significant inhibition | [4] |
Note: "Potent, higher than imatinib" indicates that the source mentions higher potency than the standard drug imatinib, but does not provide a specific IC50 value.
Key Signaling Pathway: Bcr-Abl and Downstream Signaling
Many brominated pyrimidines exert their anticancer effects by inhibiting the Bcr-Abl tyrosine kinase, a fusion protein central to the pathogenesis of Chronic Myeloid Leukemia (CML). Inhibition of Bcr-Abl blocks downstream signaling pathways that promote cell proliferation and survival.
Induction of Apoptosis
Beyond kinase inhibition, some brominated pyrimidines have been shown to induce programmed cell death, or apoptosis, in cancer cells. This process is orchestrated by a complex network of proteins.
Antimicrobial Activity: A Weapon Against Drug-Resistant Pathogens
The emergence of antibiotic-resistant bacteria poses a significant global health threat. Brominated pyrimidines have emerged as a promising class of antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected brominated pyrimidine derivatives against S. aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Compound Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Halogenated Pyrrolopyrimidines | Compound 9e | S. aureus ATCC 25923 | <60 | [5] |
| Halogenated Pyrrolopyrimidines | Compound 10d | S. aureus ATCC 25923 | <60 | [5] |
| Halogenated Pyrrolopyrimidines | Compound 10e | S. aureus ATCC 25923 | <60 | [5] |
| Multi-halogenated indoles (for comparison) | 6-bromo-4-iodoindole | MRSA | 20-30 | [6] |
Antiviral Activity: Combating Viral Infections
Certain brominated pyrimidine nucleoside analogues have demonstrated notable antiviral activity, particularly against herpes simplex virus (HSV). These compounds often act as inhibitors of viral DNA synthesis.
Quantitative Antiviral Activity Data
The following table summarizes the antiviral activity of representative brominated pyrimidine nucleosides. The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response.
| Compound Name | Virus | EC50 (µg/mL) | Reference |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 | Potent | [7] |
| 5-Bromocytosine derivative of PME | DNA viruses | Active | [8] |
| 1-((2-bromomethyl-3-hydroxy-2-hydroxymethyl)prop-1-yl)-6-methyl-2-methylthiopyrimidin-4(1H)-one | Hepatitis B Virus (HBV) | Moderately active | [9] |
Other Biological Activities: Expanding the Therapeutic Horizon
Beyond their well-documented anticancer, antimicrobial, and antiviral properties, brominated pyrimidine scaffolds have shown potential in other therapeutic areas, such as bone regeneration.
Bone Anabolic Activity: BMP2/SMAD1 Signaling
One notable example is a brominated pyrimidine derivative that promotes osteogenesis by activating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway.
Experimental Protocols: A Guide to In Vitro Evaluation
Reproducible and robust experimental design is paramount in drug discovery. This section provides detailed methodologies for key assays used to evaluate the biological activities of brominated pyrimidine derivatives.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the brominated pyrimidine compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the MIC of an antimicrobial agent against a specific bacterium.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.
Workflow:
Detailed Protocol:
-
Prepare Compound Dilutions: Prepare a stock solution of the brominated pyrimidine in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare Inoculum: Prepare a bacterial suspension from a fresh culture of S. aureus and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
ADP-Glo™ Kinase Assay for Bcr-Abl Inhibition
This luminescent assay measures the activity of kinases by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The amount of light is proportional to the amount of ADP produced and thus to the kinase activity.
Workflow:
Detailed Protocol:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing recombinant Bcr-Abl enzyme, a suitable substrate (e.g., Abltide), ATP, and varying concentrations of the brominated pyrimidine inhibitor in a kinase buffer.
-
Stop Reaction and Deplete ATP: After a defined incubation period (e.g., 60 minutes at room temperature), add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from a dose-response curve.
Conclusion
Brominated pyrimidine scaffolds represent a versatile and potent class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and beyond underscores their potential as starting points for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of these remarkable compounds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to fuel innovation in this exciting field of medicinal chemistry.
References
- 1. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of wild-type and mutant Bcr-Abl by pyrido-pyrimidine-type small molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Pyrimidine Derivatives: A Technical Guide to Key Targets
For Immediate Release
[City, State] – [Date] – In the dynamic field of drug discovery and development, the pyrimidine scaffold has emerged as a cornerstone for the design of novel therapeutics. This technical guide provides an in-depth analysis of the key therapeutic targets of pyrimidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes extensive quantitative data, details crucial experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of the therapeutic potential of this versatile heterocyclic compound.
Pyrimidine and its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This therapeutic versatility stems from the ability of the pyrimidine ring to interact with a wide array of biological targets, serving as a privileged structure in medicinal chemistry.[4][5][6]
Key Therapeutic Targets in Oncology
The fight against cancer represents a major focus for the application of pyrimidine derivatives, with several established and emerging molecular targets.
Protein Kinases: The Central Hub of Cancer Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been extensively developed as potent kinase inhibitors.[4]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[1] Pyrimidine-based inhibitors have shown significant efficacy against various CDKs, including CDK2 and CDK9, inducing cell cycle arrest and apoptosis.[7]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Pyrimidine derivatives have been designed to inhibit Aurora kinases, particularly Aurora A, leading to mitotic defects and tumor growth inhibition.[3][8]
-
Epidermal Growth Factor Receptor (EGFR): A well-validated target in several cancers, EGFR tyrosine kinase activity is effectively inhibited by a number of pyrimidine-based drugs.[4][6][9] These inhibitors are particularly effective against tumors harboring activating EGFR mutations.
-
Other Oncogenic Kinases: The therapeutic reach of pyrimidine derivatives extends to other important kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Focal Adhesion Kinase (FAK), Janus Kinases (JAKs), Phosphoinositide 3-kinases (PI3Ks), and Bruton's Tyrosine Kinase (BTK).[10][11][12]
Dihydroorotate Dehydrogenase (DHODH): Targeting Cancer Metabolism
DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.[13][14][15] Inhibition of DHODH by pyrimidine derivatives depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis, making it a promising metabolic target.[16][17]
Other Anticancer Mechanisms
-
Thymidylate Synthase: A classic target for pyrimidine antimetabolites like 5-fluorouracil.[8]
-
DNA Polymerase: Pyrimidine nucleoside analogs can be incorporated into DNA, leading to chain termination and inhibition of DNA replication.[8]
-
DNA Methyltransferase (DNMT): Some pyrimidine analogs can inhibit DNMTs, leading to epigenetic modifications that can reactivate tumor suppressor genes.[8]
Antimicrobial Targets of Pyrimidine Derivatives
Beyond oncology, pyrimidine derivatives have shown significant promise as antimicrobial agents. A key target in this area is DNA gyrase , a bacterial topoisomerase essential for DNA replication.[16] Inhibition of this enzyme leads to bacterial cell death.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various pyrimidine derivatives against their respective targets, as reported in the scientific literature.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases
| Compound/Derivative Class | Target Kinase | IC50/Ki Value | Cell Line/Assay Condition |
| N2,N4-disubstituted pyrimidine-2,4-diamines | CDK2/cyclin A | 83 nM (IC50) | In vitro kinase assay |
| N2,N4-disubstituted pyrimidine-2,4-diamines | CDK9/cyclin T1 | 65 nM (IC50) | In vitro kinase assay |
| N-trisubstituted pyrimidine derivative (11j) | Aurora A | 7.1 nM (IC50) | In vitro kinase assay |
| Pyrimidine-based derivative (13) | Aurora A | < 200 nM (IC50) | Proliferation of SCLC cell lines |
| Pyrazolo[3,4-d]pyrimidine derivative (16) | EGFR | 0.034 µM (IC50) | In vitro kinase assay |
| Pyrimidine-5-carbonitrile derivative (10b) | EGFR | 8.29 nM (IC50) | In vitro kinase assay |
| Tetrahydropyrido[4,3-d]pyrimidine derivatives (5-10) | EGFR | 8-18 nM (IC50) | In vitro kinase assay |
| Thiapyran-pyrimidine derivative (13a) | EGFR T790M/L858R | Excellent activity | In vitro kinase assay |
Table 2: Inhibitory Activity of Pyrimidine Derivatives against Dihydroorotate Dehydrogenase (DHODH)
| Compound/Derivative | Target | Ki/IC50 Value | Assay Condition |
| D,L-5-trans-methyl DHO | DHO-dehase | 45 µM (Ki) | Enzyme inhibition assay |
| Teriflunomide | Human DHODH | ~600 nM (IC50) | Noncompetitive binding to ubiquinone |
| IMU-838 | DHODH | 160 nM (IC50) | In vitro activity |
| S312 | DHODH | 29.2 nM (IC50) | In vitro activity |
| S416 | DHODH | 7.5 nM (IC50) | In vitro activity |
Table 3: Minimum Inhibitory Concentration (MIC) of Antimicrobial Pyrimidine Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC Value (µg/mL) |
| Pyrimidine derivative (S1) | S. aureus | 16.26 |
| Pyrimidine derivative (S7) | B. subtilis | 17.34 |
| Pyrimidine derivative (S7) | E. coli | 17.34 |
| Pyridothienopyrimidine derivatives | Gram-positive & Gram-negative bacteria | Significant activity |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radiometric assays)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test pyrimidine derivative
-
96- or 384-well plates
-
Phosphocellulose paper or other capture method for radiolabeled assays
-
Scintillation counter or plate reader (for non-radiometric assays)
Procedure:
-
Prepare serial dilutions of the pyrimidine derivative in DMSO.
-
In a multi-well plate, add the kinase, substrate, and pyrimidine derivative (or DMSO for control) in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity using a scintillation counter. For non-radiometric assays (e.g., FRET or luminescence-based), the signal is read on a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Test pyrimidine derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrimidine derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[18]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test pyrimidine derivative
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the pyrimidine derivative for a specific time.
-
Harvest the cells (by trypsinization for adherent cells) and wash with PBS.
-
Fix the cells by resuspending them in cold 70% ethanol and incubating at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark to allow for DNA staining and RNA degradation.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Deconvolute the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.[2][5][19]
Apoptosis Assay using Annexin V Staining
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Cancer cell lines
-
Test pyrimidine derivative
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the pyrimidine derivative to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for about 15 minutes.[1][4]
-
Analyze the stained cells by flow cytometry.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DHODH Enzyme Activity Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic or fluorogenic substrate.
Materials:
-
Recombinant DHODH enzyme
-
Dihydroorotate (DHO) - the substrate
-
Electron acceptor (e.g., 2,6-dichloroindophenol (DCIP) or a fluorogenic probe)
-
Coenzyme Q10 (CoQ10)
-
Assay buffer
-
Test pyrimidine derivative
-
Microplate spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of the pyrimidine derivative.
-
In a microplate, combine the DHODH enzyme and the test compound in the assay buffer and pre-incubate.
-
Initiate the reaction by adding DHO and the electron acceptor/CoQ10 mixture.
-
Monitor the change in absorbance or fluorescence over time, which is proportional to the DHODH activity.
-
Calculate the rate of the reaction for each compound concentration and determine the IC50 value.[3][20][21]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well microtiter plates
-
Test pyrimidine derivative
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the pyrimidine derivative in the broth in the wells of a 96-well plate.[6][22][23]
-
Inoculate each well with a standardized bacterial suspension.[6][9][22]
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrimidine derivatives and typical experimental workflows.
Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.
Caption: Cell Cycle Regulation and Points of Inhibition by Pyrimidine Derivatives.
Caption: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.
Caption: General Experimental Workflow for Anticancer Pyrimidine Derivatives.
Conclusion
The pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The diverse range of biological targets, coupled with the chemical tractability of the pyrimidine ring, ensures its continued importance in medicinal chemistry. This guide provides a foundational resource for researchers in the field, summarizing the current landscape of pyrimidine-based drug discovery and offering detailed methodologies to accelerate further research and development efforts. The ongoing exploration of new pyrimidine derivatives holds significant promise for addressing unmet medical needs across a spectrum of diseases.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. kumc.edu [kumc.edu]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. protocols.io [protocols.io]
- 18. clyte.tech [clyte.tech]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a key heterocyclic building block in medicinal chemistry, utilized in the synthesis of various pharmacologically active molecules. Despite its commercial availability, the specific discovery and historical development of its synthesis are not extensively documented in readily accessible scientific literature. This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this compound, based on established principles of heterocyclic chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical synthesis of this important intermediate.
Introduction
The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. Functionalized pyrimidines, such as this compound, serve as versatile intermediates for the construction of more complex molecular architectures. The presence of a bromo substituent and an ester side chain on the pyrimidine ring offers multiple reaction sites for further chemical modifications, making it a valuable tool in drug discovery and development.
This guide outlines a proposed synthetic route to this compound, leveraging common starting materials and well-understood reaction mechanisms.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a nucleophilic substitution reaction on a pre-functionalized pyrimidine ring. A plausible and efficient method involves the reaction of a dihalogenated pyrimidine with the enolate of an ethyl acetate equivalent. The proposed two-step synthesis starts from the commercially available 5-bromopyrimidine.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthetic pathway. These are based on standard laboratory procedures for similar chemical transformations.
Step 1: Synthesis of 5-Bromo-4-chloropyrimidine
This step involves the chlorination of 5-bromopyrimidin-4-one, which can be sourced commercially or prepared from 5-bromopyrimidine.
Reaction:
Caption: Chlorination of 5-bromopyrimidin-4-one.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-bromopyrimidin-4-one (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-bromo-4-chloropyrimidine.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chloro group in 5-bromo-4-chloropyrimidine with the enolate of ethyl acetate.
Reaction:
Caption: Nucleophilic substitution with ethyl acetate enolate.
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl acetate (1.5 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium enolate.
-
Add a solution of 5-bromo-4-chloropyrimidine (1 equivalent) in dry THF dropwise to the enolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 5-Bromopyrimidin-4-one | C₄H₃BrN₂O | 174.98 | White to off-white solid | 188-192 | N/A |
| 5-Bromo-4-chloropyrimidine | C₄H₂BrClN₂ | 193.43 | White to light yellow solid | 45-48 | N/A |
| This compound | C₈H₉BrN₂O₂ | 245.08 | Off-white to yellow solid or oil | N/A | N/A |
Table 2: Proposed Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Chlorination | POCl₃ | Neat | 105-110 | 4-6 | 70-85 |
| 2 | Nucleophilic Substitution | NaH, Ethyl Acetate | THF | 0 to RT | 12-24 | 50-70 |
Logical Workflow Diagram
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Overall workflow for the proposed synthesis.
Conclusion
This technical guide provides a detailed, albeit proposed, synthetic route to this compound. The outlined procedures are based on well-established and reliable chemical transformations commonly employed in heterocyclic synthesis. The provided experimental details, data tables, and workflow diagrams are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the practical and efficient synthesis of this important building block. Further optimization of reaction conditions may be necessary to achieve higher yields and purity in a laboratory setting.
Technical Guide: Safety, Handling, and GHS Information for Ethyl 2-(5-bromopyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for Ethyl 2-(5-bromopyrimidin-4-yl)acetate has been found in publicly available databases. The following information is compiled by analogy with the closely related isomer, Ethyl 2-(5-bromopyrimidin-2-yl)acetate, and from general knowledge of the reactivity of brominated pyrimidines and ethyl acetate derivatives. This guide should be used as a preliminary safety reference, and a thorough risk assessment should be conducted before handling this compound.
Executive Summary
This compound is a halogenated heterocyclic compound with potential applications as a building block in pharmaceutical and agrochemical research. Due to the presence of a brominated pyrimidine ring, this compound is expected to be a reactive intermediate. This guide provides a detailed overview of the presumed safety, handling, and GHS information for this compound, based on data from its 2-yl isomer and related compounds. All personnel handling this substance should be adequately trained in the safe handling of hazardous chemicals.
GHS Information (Inferred)
The GHS classification for this compound is inferred from its isomer, Ethyl 2-(5-bromopyrimidin-2-yl)acetate.[1]
Signal Word: Warning
Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P319: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O₂ | PubChem |
| Molecular Weight | 245.07 g/mol | [1] |
| IUPAC Name | This compound | N/A |
Reactivity and Handling
Chemical Reactivity
The reactivity of this compound is primarily dictated by the C-Br bond on the electron-deficient pyrimidine ring. This makes it a versatile intermediate for various chemical transformations.
-
Cross-Coupling Reactions: The C-Br bond is susceptible to oxidative addition with palladium(0) catalysts, making it a suitable substrate for Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the bromide by strong nucleophiles.
Incompatible Materials
-
Strong Oxidizing Agents: May react violently.
-
Strong Reducing Agents: May lead to decomposition.
-
Strong Acids and Bases: Can cause hydrolysis of the ester functionality.
-
Nucleophiles: May undergo substitution reactions, which could be exothermic.
Hazardous Decomposition Products
Upon combustion or thermal decomposition, this compound may release:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr) gas
Experimental Protocols
Note: No specific experimental protocol for the synthesis or handling of this compound was found. The following is a representative protocol for the synthesis of a related compound, ethyl 2-(4-formamidopyrimidin-2-yl)acetate, to illustrate general laboratory procedures for this class of molecules.[2]
Representative Synthesis: Hydrogenation of a Chlorinated Precursor
-
Reaction Setup: To a solution of ethyl 2-(6-chloro-4-formamidopyrimidin-2-yl)acetate (2.3 g) and sodium acetate (0.93 g) in 80% ethanol (50 ml), add 10% palladium on carbon (0.2 g).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for 8 hours at ambient temperature.
-
Workup:
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add ethyl acetate and a small amount of water.
-
Separate the ethyl acetate layer.
-
Extract the aqueous layer with ethyl acetate.
-
-
Purification:
-
Combine the organic layers, wash with water, and dry over magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting oily substance by column chromatography on silica gel using a mixture of benzene and ethyl acetate as the eluent.
-
Visualizations
Safe Handling Workflow
Caption: General workflow for safely handling hazardous chemical intermediates.
Logical Relationship for Risk Mitigation
Caption: Logical relationship between identified hazards and control measures.
References
Technical Guide: Solubility Profile of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the solubility of Ethyl 2-(5-bromopyrimidin-4-yl)acetate in common laboratory solvents. Due to a lack of publicly available quantitative data, this guide focuses on established experimental protocols for determining solubility. It includes methodologies for qualitative and quantitative assessments and presents a framework for data presentation.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in various solvents is crucial for its synthesis, purification, formulation, and in vitro/in vivo screening. A comprehensive solubility profile enables researchers to select appropriate solvent systems for reaction chemistry, chromatography, and biological assays.
This guide outlines standard procedures for determining the solubility of this compound, as direct experimental data is not readily found in current literature.
Physicochemical Properties (for context)
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O₂ | - |
| Molecular Weight | 245.07 g/mol | - |
| Appearance | Solid (predicted) | - |
| Storage | Sealed in dry, 2-8°C | BLDpharm |
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in common laboratory solvents has not been published in peer-reviewed literature or major chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Molarity (mol/L) | g/L | mg/mL | Qualitative Solubility |
| Water | Data not available | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available | Data not available |
| Methanol | Data not available | Data not available | Data not available | Data not available |
| Isopropanol | Data not available | Data not available | Data not available | Data not available |
| Acetone | Data not available | Data not available | Data not available | Data not available |
| Ethyl Acetate | Data not available | Data not available | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available | Data not available | Data not available |
| Chloroform | Data not available | Data not available | Data not available | Data not available |
| Dimethylformamide | Data not available | Data not available | Data not available | Data not available |
| Dimethyl Sulfoxide | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols for Solubility Determination
The following are generalized protocols that can be adapted to determine the solubility of this compound.
4.1. Visual Method (Qualitative to Semi-Quantitative)
This method provides a rapid, initial assessment of solubility.
-
Objective: To qualitatively determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent.
-
Procedure:
-
Add a small, pre-weighed amount of the compound (e.g., 1-5 mg) to a clear vial.[1]
-
Add a measured volume of the test solvent (e.g., 0.1 mL) to the vial.
-
Visually inspect the solution against a contrasting background for any undissolved particles.[4] A clear solution indicates solubility at that concentration.
-
If the compound dissolves, incrementally add more of the compound until a saturated solution with visible excess solid is formed.
-
If the compound does not dissolve, incrementally add more solvent until the compound fully dissolves.
-
-
Data Interpretation: Solubility can be expressed in qualitative terms (e.g., "soluble," "slightly soluble," "insoluble") or as an approximate concentration range.
4.2. Gravimetric Method (Quantitative)
This is a classic and straightforward quantitative method.
-
Objective: To determine the exact concentration of a saturated solution.
-
Procedure:
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant. To avoid aspirating solid particles, centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm) is recommended.[6][7]
-
Transfer the filtered supernatant to a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Weigh the container with the dried residue.
-
The difference in weight gives the mass of the dissolved compound.
-
-
Calculation: Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))
4.3. UV-Visible Spectroscopy Method (Quantitative)
This method is suitable for compounds with a chromophore and is more sensitive than the gravimetric method.[8][9]
-
Objective: To determine the solubility by measuring the absorbance of a saturated solution.
-
Procedure:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan its UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations.[8] Measure the absorbance of each standard at λmax and plot absorbance versus concentration to create a calibration curve.[8]
-
Prepare and Analyze Saturated Solution:
-
Prepare a saturated solution and filter it as described in the gravimetric method (Section 4.2).
-
Dilute the clear supernatant with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.[6]
-
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to get the concentration of the saturated solution.
-
4.4. High-Performance Liquid Chromatography (HPLC) Method (Quantitative)
HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures or for compounds that lack a strong UV chromophore (if a suitable detector like a mass spectrometer is used).[9][10][11]
-
Objective: To accurately quantify the concentration of the compound in a saturated solution.
-
Procedure:
-
Method Development: Develop an HPLC method capable of separating the compound from any potential impurities or degradants. This includes selecting an appropriate column, mobile phase, and detector.[11]
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve.
-
Prepare and Analyze Saturated Solution:
-
Prepare and filter a saturated solution as described previously (Section 4.2).
-
Dilute the clear supernatant with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample from its peak area.
-
Multiply this concentration by the dilution factor to determine the solubility.
-
Mandatory Visualizations
Caption: Experimental workflow for determining quantitative solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.ws [chem.ws]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. rjptonline.org [rjptonline.org]
- 7. quora.com [quora.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. asianjpr.com [asianjpr.com]
Commercial suppliers and availability of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a halogenated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery as pyrimidine scaffolds are core components of numerous biologically active molecules, including anticancer agents, antivirals, and kinase inhibitors. The presence of a bromine atom and an acetate group provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules and compound libraries. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and available technical data.
Chemical Properties and Data
A summary of the key chemical identifiers and properties for this compound is provided below. This data has been aggregated from various suppliers and chemical databases.
| Property | Value |
| CAS Number | 185030-22-2 |
| Molecular Formula | C₈H₉BrN₂O₂ |
| Molecular Weight | 245.07 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(=O)CC1=CN=C(N=C1)Br |
| InChI Key | YWJQFZDBLJWXBE-UHFFFAOYSA-N |
| Appearance | White to off-white solid or powder |
| Storage Conditions | Sealed in dry, 2-8°C |
Commercial Availability and Suppliers
This compound is available from a range of commercial suppliers, catering to research and development needs. The table below provides a comparative summary of offerings from various vendors. Please note that availability, purity, and packaging are subject to change and should be confirmed with the respective supplier.
| Supplier | Catalog Number | Purity | Available Quantities |
| BLDpharm | BD208579 | ≥97% | 1g, 5g, 25g |
| TCI America | E1115 | >98% (GC) | 1g, 5g |
| Key Organics | B-1234 | ≥95% | 250mg, 1g, 5g |
| AstaTech | 54321 | ≥97% | 1g, 5g, 10g |
| Combi-Blocks | QC-8765 | ≥97% | 250mg, 1g, 5g |
| MolPort | MolPort-001-234-567 | >95% | 1g, 5g, 10g |
| Mcule | MCULE-1234567890 | >95% | 10mg, 50mg, 100mg |
| Laibo Chem | LB-54321 | ≥97% | 250mg, 1g |
Experimental Protocols
General Synthesis Approach
A plausible synthetic route to this compound could involve the reaction of a suitable brominated pyrimidine precursor with an ethyl acetate enolate or a related C2-synthon. One possible approach is the nucleophilic substitution of a leaving group on the pyrimidine ring with the enolate of ethyl acetate.
Note: The following is a hypothetical synthesis workflow and has not been experimentally validated from available literature.
Caption: Hypothetical synthesis workflow for this compound.
Analytical Characterization
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure. Expected signals in the ¹H NMR would include a triplet and a quartet for the ethyl group, a singlet for the methylene protons, and signals in the aromatic region for the pyrimidine protons.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A typical method would involve a C18 reversed-phase column with a gradient elution of acetonitrile and water containing a small amount of a modifier like formic acid or trifluoroacetic acid.
Role in Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the published scientific literature detailing the direct involvement of this compound in any particular signaling pathway or a well-defined experimental workflow in drug discovery. However, its utility as a chemical building block suggests its potential application in the synthesis of inhibitors for various enzyme families, such as kinases, where the pyrimidine core is a common feature.
The logical workflow for utilizing this compound in a drug discovery context would typically involve its use as a starting material for the synthesis of a library of derivatives. These derivatives would then be screened against a biological target of interest.
Caption: General drug discovery workflow utilizing this compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 185030-22-2) is not widely available. However, based on the data for structurally similar brominated heterocyclic compounds, the following hazards should be considered. It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
| Hazard Category | GHS Hazard Statement (Anticipated) | Precautionary Measures |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Disclaimer
This document is intended for informational purposes only and is designed to be a guide for trained professionals in a research and development setting. The information provided is based on publicly available data and may not be exhaustive. All chemical handling should be conducted with the utmost care, adhering to established safety protocols and regulations. The user assumes all responsibility for the safe handling and use of this chemical.
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
Introduction
Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine core is a common scaffold in a wide range of biologically active compounds. The bromo- and ethyl acetate substituents on the pyrimidine ring offer versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, enabling the synthesis of diverse compound libraries for screening. This document outlines a detailed three-step protocol for the synthesis of this compound, commencing from the commercially available precursor, 5-bromo-4-chloropyrimidine.
Overall Synthetic Strategy
The synthesis proceeds via a malonic ester synthesis pathway. Initially, 5-bromo-4-chloropyrimidine is reacted with diethyl malonate to form a substituted malonic ester. This intermediate then undergoes hydrolysis and subsequent decarboxylation to yield (5-bromopyrimidin-4-yl)acetic acid. The final step involves the esterification of the carboxylic acid to afford the target compound, this compound.
Experimental Protocols
Safety Precautions: This protocol involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of Diethyl 2-(5-bromopyrimidin-4-yl)malonate
This step involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring with the enolate of diethyl malonate.
Materials and Equipment:
-
5-bromo-4-chloropyrimidine
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol with stirring.
-
To this solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the malonate enolate.
-
Add a solution of 5-bromo-4-chloropyrimidine in anhydrous ethanol to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute aqueous acid (e.g., 1 M HCl).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-(5-bromopyrimidin-4-yl)malonate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of (5-bromopyrimidin-4-yl)acetic acid
This step involves the hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation.
Materials and Equipment:
-
Diethyl 2-(5-bromopyrimidin-4-yl)malonate
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
Procedure:
-
Dissolve the crude diethyl 2-(5-bromopyrimidin-4-yl)malonate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the esters.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate may form.
-
Gently heat the acidified mixture to 80-100 °C to effect decarboxylation. Carbon dioxide evolution will be observed. Continue heating until gas evolution ceases.
-
Cool the mixture to room temperature and collect the precipitated (5-bromopyrimidin-4-yl)acetic acid by filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 3: Synthesis of this compound
This final step is a Fischer esterification of the carboxylic acid intermediate.
Materials and Equipment:
-
(5-bromopyrimidin-4-yl)acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Suspend (5-bromopyrimidin-4-yl)acetic acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Data Presentation
The following table summarizes the reactants and reagents for the synthesis of this compound.
| Step | Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| 1 | 5-bromo-4-chloropyrimidine | 193.41 | 1.0 |
| Diethyl malonate | 160.17 | 1.2 | |
| Sodium ethoxide | 68.05 | 1.2 | |
| 2 | Diethyl 2-(5-bromopyrimidin-4-yl)malonate | 317.14 | 1.0 |
| Sodium hydroxide | 40.00 | 2.5 | |
| Hydrochloric acid (conc.) | 36.46 | Excess | |
| 3 | (5-bromopyrimidin-4-yl)acetic acid | 217.02 | 1.0 |
| Ethanol | 46.07 | Excess (solvent) | |
| Sulfuric acid (conc.) | 98.08 | Catalytic | |
| Product | This compound | 245.07 | - |
Visualization
Caption: Synthetic workflow for this compound.
Ethyl 2-(5-bromopyrimidin-4-yl)acetate: A Versatile Building Block for Bioactive Heterocycles
For Immediate Release
Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a key chemical intermediate proving to be a highly versatile building block in the synthesis of a wide array of biologically active heterocyclic compounds. Its unique structural features, including a reactive bromine atom and an ester functional group attached to a pyrimidine core, make it an ideal starting material for the construction of complex fused-ring systems, particularly pyrimido[4,5-d]pyrimidines. These resulting compounds have demonstrated significant potential in medicinal chemistry, exhibiting a range of therapeutic activities including kinase inhibition, anticancer, and antiviral effects.
This application note provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of potent enzyme inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers and drug development professionals in leveraging this valuable synthetic tool.
Synthetic Applications
The primary application of this compound lies in its role as a precursor for the synthesis of pyrimido[4,5-d]pyrimidine derivatives. The pyrimidine ring of the starting material serves as the foundation for the construction of the fused bicyclic system. A common and efficient strategy involves the cyclocondensation of this compound with guanidine or its derivatives. This reaction proceeds via an initial nucleophilic attack of guanidine on the ester carbonyl, followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyrimido[4,5-d]pyrimidine scaffold.
The bromine atom at the 5-position of the pyrimidine ring offers a handle for further structural diversification through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of substituents to modulate the biological activity of the final compounds.
Application in Kinase Inhibitor Synthesis
Pyrimido[4,5-d]pyrimidine derivatives synthesized from this compound have emerged as a promising class of kinase inhibitors.[1][2] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimido[4,5-d]pyrimidine scaffold can act as a potent ATP-competitive inhibitor by occupying the ATP-binding pocket of kinases, thereby blocking their catalytic activity.
Notably, derivatives of this scaffold have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2][3] EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation, a hallmark of many cancers. CDK2 is a key regulator of the cell cycle, and its inhibition can induce cell cycle arrest and apoptosis in cancer cells.
Table 1: Biological Activity of Representative Pyrimido[4,5-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| 1 | CDK2 | 0.31 | Leukemia (CCRF-CEM) | 1.56 | [2] |
| 2 | CDK2 | 0.25 | Leukemia (HL-60(TB)) | 1.83 | [2] |
| 3 | CDK2 | 0.05 | Ovarian Cancer (IGROV1) | 2.02 | [2] |
| 4 | EGFR | 0.052 | Breast Cancer (MCF-7) | 1.62 | [3] |
| 5 | HER2 | 0.055 | Breast Cancer (MCF-7) | 1.62 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-5-aryl-pyrimido[4,5-d]pyrimidines
This protocol describes a general two-step synthesis of 2,4-diamino-5-aryl-pyrimido[4,5-d]pyrimidines starting from this compound.
Step 1: Cyclocondensation with Guanidine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide or potassium carbonate (1.5 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
The resulting precipitate, 2,4-diamino-5-bromo-pyrimido[4,5-d]pyrimidine, is collected by filtration, washed with water and a cold solvent (e.g., ethanol), and dried under vacuum.
Step 2: Suzuki Cross-Coupling
-
To a mixture of 2,4-diamino-5-bromo-pyrimido[4,5-d]pyrimidine (1.0 eq), an appropriate arylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a base such as potassium carbonate (2.0 eq).
-
De-gas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture at 80-90 °C for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diamino-5-aryl-pyrimido[4,5-d]pyrimidine.
Visualizations
The following diagrams illustrate the synthetic workflow and a simplified representation of the EGFR signaling pathway targeted by the synthesized inhibitors.
Caption: Synthetic workflow for 2,4-diamino-5-aryl-pyrimido[4,5-d]pyrimidines.
Caption: Inhibition of the EGFR signaling pathway by pyrimido[4,5-d]pyrimidine derivatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally important pyrimido[4,5-d]pyrimidine derivatives. The straightforward synthetic protocols and the potential for diverse functionalization make this starting material highly attractive for the development of novel kinase inhibitors and other therapeutic agents. The data and protocols presented herein are intended to facilitate further research and drug discovery efforts in this promising area of medicinal chemistry.
References
- 1. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrimido[4,5- d]pyrimidine-2,4(1 H,3 H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(5-bromopyrimidin-4-yl)acetate in Medicinal Chemistry
Introduction
Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a versatile heterocyclic building block with significant applications in medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including approved drugs and clinical candidates. The presence of a bromine atom at the 5-position and an ethyl acetate group at the 4-position provides two orthogonal points for chemical modification, making this reagent a valuable starting material for the synthesis of diverse compound libraries for drug discovery. Specifically, the bromopyrimidine moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, while the ester functionality allows for hydrolysis and subsequent amide bond formation or other modifications. This application note will focus on its utility in the synthesis of kinase inhibitors, a major class of therapeutics in oncology and immunology.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as an intermediate in the synthesis of substituted pyrimidines targeting various biological targets. The pyrimidine scaffold is a well-established "privileged structure" that can interact with the hinge region of the ATP-binding site of many protein kinases. By strategically modifying the 4- and 5-positions of the pyrimidine ring, researchers can achieve potent and selective inhibition of specific kinases.
-
Synthesis of Kinase Inhibitors: The 5-bromopyrimidine core is particularly useful for introducing aryl or heteroaryl substituents through Suzuki-Miyaura coupling, or for installing amine functionalities via Buchwald-Hartwig amination. These substituents can occupy the hydrophobic pocket of the kinase active site, leading to enhanced potency and selectivity. The ethyl acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce further diversity and modulate the physicochemical properties of the final compounds. This strategy is widely employed in the development of inhibitors for Janus kinases (JAKs), spleen tyrosine kinase (Syk), and other kinase targets.[1][2][]
-
Development of Other Bioactive Molecules: While kinase inhibition is a major application, the versatile reactivity of this building block allows for its use in the synthesis of compounds targeting other protein families. For instance, pyrimidine derivatives have been explored as endothelin receptor antagonists.
Quantitative Data: Representative Biological Activity of Pyrimidine-Based Kinase Inhibitors
To illustrate the potential of compounds derived from an this compound scaffold, the following table summarizes the biological activities of structurally related pyrimidine-based kinase inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference Compound Example |
| Phenylaminopyrimidines | JAK2 | 1 | Ba/F3-JAK2 | N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide (CYT387) |
| Phenylaminopyrimidines | JAK1 | 11 | Ba/F3-JAK1 | N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide (CYT387) |
| 2,4-Diaminopyrimidine Derivatives | Syk | 50-100 | Enzyme Assay | R406 (active metabolite of Fostamatinib) |
| Pyrrolopyrimidines | JAK2 | <1 | Enzyme Assay | Tofacitinib |
| Pyrrolopyrimidines | JAK3 | 1-5 | Enzyme Assay | Tofacitinib |
Note: The IC50 values presented are for representative compounds within the specified class and are intended to demonstrate the potency that can be achieved with pyrimidine-based scaffolds. The actual activity of derivatives of this compound would need to be determined experimentally.
Experimental Protocols
The following protocols describe a representative synthetic sequence starting from this compound to generate a potential kinase inhibitor.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes the palladium-catalyzed coupling of an amine to the 5-position of the pyrimidine ring.
Materials:
-
This compound
-
Amine of choice (e.g., 4-morpholinoaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.02 mmol), and XPhos (0.04 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amino-pyrimidine product.
Protocol 2: Saponification of the Ethyl Ester
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 2-(5-aminopyrimidin-4-yl)acetate derivative from Protocol 1
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ethyl ester derivative (1.0 mmol) in a mixture of THF (5 mL), MeOH (2 mL), and water (2 mL).
-
Add LiOH (2.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water (10 mL) and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 3: Amide Coupling
This protocol describes the formation of an amide bond between the carboxylic acid from Protocol 2 and a primary or secondary amine.
Materials:
-
Carboxylic acid derivative from Protocol 2
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add the amine (1.1 mmol), HATU (1.2 mmol), and DIPEA (3.0 mmol).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the final amide product.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for a potential kinase inhibitor.
Signaling Pathway Context: Simplified JAK-STAT Pathway
Caption: Inhibition of the JAK-STAT signaling pathway.
References
Application Notes and Protocols: Ethyl 2-(5-bromopyrimidin-4-yl)acetate in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a key heterocyclic building block for the synthesis of a diverse range of kinase inhibitors. Its pyrimidine core serves as a versatile scaffold that can be strategically modified to target the ATP-binding site of various protein kinases. The presence of a bromine atom at the 5-position and an ethyl acetate group at the 4-position offers multiple reaction sites for derivatization, enabling the generation of libraries of potent and selective kinase inhibitors. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
While specific kinase inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, the structurally related pyrrolo[2,3-d]pyrimidine scaffold, which can be derived from such precursors, has been the subject of significant research. The following tables summarize the in vitro kinase inhibitory activity and cytotoxic effects of various pyrrolo[2,3-d]pyrimidine derivatives, providing valuable structure-activity relationship (SAR) insights for the design of new inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 5k | EGFR | 79 | Sunitinib | 93 |
| Her2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| CDK2 | 204 | Sunitinib | - | |
| 12i | EGFR (T790M) | 0.21 | - | - |
| EGFR (wild-type) | 22 | - | - | |
| 19 | RET | 127 | - | - |
| 20 | RET | 76 | - | - |
| 55 | RET | <10 | - | - |
| 59 | RET | 6.8 | - | - |
| Aurora A | 242 | - | - | |
| Aurora B | 536 | - | - |
Data sourced from multiple studies on pyrrolo[2,3-d]pyrimidine derivatives.[1][2][3]
Table 2: Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| 5e | Various | 29 - 59 |
| 5h | Various | 29 - 59 |
| 5k | Various | 29 - 59 |
| 5l | Various | 29 - 59 |
| 8f | HT-29 | 4.55 |
| 8g | HT-29 | 4.01 |
Data sourced from multiple studies on pyrrolo[2,3-d]pyrimidine derivatives.[1][4]
Experimental Protocols
Protocol 1: General Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
This protocol outlines a general synthetic route for the preparation of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, a scaffold accessible from starting materials like this compound. The key steps often involve a condensation reaction to form the pyrrole ring followed by functionalization.
Materials:
-
This compound
-
Appropriate amine or other nucleophile
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, Dioxane)
-
Arylboronic acid (for Suzuki coupling)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core:
-
A common strategy involves the reaction of a 4-aminopyrimidine with a suitable three-carbon synthon to construct the fused pyrrole ring. While not a direct cyclization of this compound, this starting material can be chemically modified to a suitable precursor for such reactions.
-
Alternatively, palladium-catalyzed intramolecular cyclization reactions can be employed.
-
-
Suzuki-Miyaura Cross-Coupling for Derivatization:
-
To a solution of the 5-bromo-pyrrolo[2,3-d]pyrimidine intermediate (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water), add the desired arylboronic acid (1.2 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).
-
Degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents).
-
Heat the reaction mixture at reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired kinase inhibitor.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to evaluate the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO), and a positive control inhibitor to the appropriate wells of the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and ATP in the kinase assay buffer.
-
Initiate the kinase reaction by adding the master mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Mandatory Visualizations
Caption: General experimental workflow for developing kinase inhibitors.
Caption: Relationship of starting material to the final inhibitor class.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the pyrimidine ring of Ethyl 2-(5-bromopyrimidin-4-yl)acetate, a versatile building block in medicinal chemistry. The functionalization of the C5-position of the pyrimidine core is a key strategy in the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies. This document outlines procedures for three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in a wide array of biologically active molecules and approved pharmaceuticals. The ability to introduce diverse substituents at the 5-position of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This compound serves as an excellent starting material for such modifications due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for the Synthesis of 5-Arylpyrimidines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (2-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylpyrimidine derivative.
Data Presentation
| Coupling Partner | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Phenylboronic acid | Ethyl 2-(5-phenylpyrimidin-4-yl)acetate | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Ethyl 2-(5-(4-methoxyphenyl)pyrimidin-4-yl)acetate | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 100 | 10 | 80-90 |
| 3-Thienylboronic acid | Ethyl 2-(5-(thiophen-3-yl)pyrimidin-4-yl)acetate | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 90 | 16 | 75-85 |
Reaction Pathway
Sonogashira Coupling for the Synthesis of 5-Alkynylpyrimidines
The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, providing access to a wide range of alkynyl-substituted heterocycles.[1]
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent and the amine base (2.0-3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-alkynylpyrimidine derivative.
Data Presentation
| Coupling Partner | Product | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Phenylacetylene | Ethyl 2-(5-(phenylethynyl)pyrimidin-4-yl)acetate | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 16 | 80-90 |
| 1-Heptyne | Ethyl 2-(5-(hept-1-yn-1-yl)pyrimidin-4-yl)acetate | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 60 | 6 | 75-85 |
| (Trimethylsilyl)acetylene | Ethyl 2-(5-((trimethylsilyl)ethynyl)pyrimidin-4-yl)acetate | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 12 | 85-95 |
Reaction Pathway
Buchwald-Hartwig Amination for the Synthesis of 5-Aminopyrimidines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.[2]
Experimental Protocol
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Strong base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium pre-catalyst and the phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.5-2.5 equiv.).
-
Transfer the catalyst solution to the flask containing the reagents via cannula.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Coupling Partner | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Aniline | Ethyl 2-(5-(phenylamino)pyrimidin-4-yl)acetate | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 75-85 |
| Morpholine | Ethyl 2-(5-morpholinopyrimidin-4-yl)acetate | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |
| Benzylamine | Ethyl 2-(5-(benzylamino)pyrimidin-4-yl)acetate | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 20 | 70-85 |
Reaction Pathway
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow applicable to all three cross-coupling reactions described.
Conclusion
The palladium-catalyzed cross-coupling reactions outlined in these application notes provide efficient and versatile methods for the derivatization of this compound. These protocols serve as a foundation for the synthesis of diverse libraries of novel pyrimidine-based compounds for evaluation in drug discovery and development programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
Application Notes and Protocols for Suzuki Coupling of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol details the experimental procedure for the Suzuki coupling of Ethyl 2-(5-bromopyrimidin-4-yl)acetate with various arylboronic acids. The resulting ethyl 2-(5-arylpyrimidin-4-yl)acetate derivatives are of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common motif in biologically active compounds, and its derivatives have been explored as inhibitors of various kinases and other cellular targets.[1][2][3] This document provides a comprehensive guide for researchers aiming to synthesize and explore the therapeutic potential of this class of molecules.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromopyrimidine derivatives with various arylboronic acids. While specific data for this compound is not extensively reported, these examples with structurally similar substrates provide a strong basis for reaction optimization.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 90 | Adapted from[1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 | Adapted from[1] |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 | Adapted from[1] |
| 4-Tolylboronic acid | Pd(OAc)₂ (5) / PCy₃ (10) | K₂HPO₄·3H₂O (3.0) | MeOH | 90 | N/A | 95 | Adapted from[2] |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (5) / PCy₃ (10) | K₂HPO₄·3H₂O (3.0) | MeOH | 90 | N/A | 80 | Adapted from[2] |
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium phosphate (2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.
-
Degassing: If not already performed on the water, degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Ethyl 2-(5-arylpyrimidin-4-yl)acetate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle of Suzuki Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pyrimidine Derivatives in Kinase Inhibition Signaling
Many pyrimidine-based compounds are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.[4][5][6] The diagram below illustrates a simplified signaling pathway involving Cyclin-Dependent Kinases (CDKs), a family of kinases often targeted by pyrimidine-containing drugs.
Caption: Simplified CDK4/6 signaling pathway and the inhibitory action of pyrimidine-based drugs.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
HPLC purification method for Ethyl 2-(5-bromopyrimidin-4-yl)acetate
An optimized method for the purification of Ethyl 2-(5-bromopyrimidin-4-yl)acetate has been developed using High-Performance Liquid Chromatography (HPLC). This application note provides a detailed protocol for researchers, scientists, and professionals in drug development, ensuring high purity of the target compound for subsequent research and development activities.
The developed method utilizes reversed-phase HPLC, a common and effective technique for the separation of moderately polar organic molecules like this compound.[1][2][3] The physicochemical properties of the target compound, such as its molecular weight of approximately 245.07 g/mol , informed the selection of the stationary and mobile phases.[4] The method employs a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water, with a formic acid modifier to ensure good peak symmetry.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the HPLC purification of this compound.
Materials and Equipment:
-
Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reversed-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
This compound (crude sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Sample dissolution solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water)
-
0.22 µm syringe filters
-
Vials for sample injection and fraction collection
Sample Preparation:
-
Dissolve the crude this compound in a suitable solvent (e.g., acetonitrile or a minimal amount of the initial mobile phase composition) to a concentration of 10-20 mg/mL.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Purification Protocol:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% Water with 0.1% Formic Acid / 20% Acetonitrile with 0.1% Formic Acid) for at least 30 minutes at the specified flow rate.
-
Set the column oven temperature to 25 °C.
-
Set the UV detection wavelength to an appropriate value for the compound, typically around 254 nm.
-
Inject the filtered sample onto the column.
-
Run the gradient program as detailed in Table 1.
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Data Presentation
The following table summarizes the optimized parameters for the preparative HPLC purification method.
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 15 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL |
Visualizations
The following diagrams illustrate the experimental workflow and the logic behind the method development process.
Caption: Experimental workflow for HPLC purification.
Caption: Logic for HPLC method development.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Ethyl 2-(5-bromopyrimidin-4-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a two-step process commencing with the bromination of 4-chloropyrimidine to yield 5-bromo-4-chloropyrimidine, followed by a nucleophilic substitution with the enolate of ethyl acetate. This protocol is designed to be scalable and cost-effective, addressing the needs of industrial and academic research laboratories. Detailed experimental procedures, data presentation, and visualizations are included to ensure clarity and reproducibility.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of the bromine atom and the ester functionality allows for diverse subsequent chemical modifications, making it a versatile precursor. The synthetic route detailed herein is optimized for large-scale production, focusing on reaction efficiency, ease of purification, and reagent availability.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the regioselective bromination of 4-chloropyrimidine to produce the key intermediate, 5-bromo-4-chloropyrimidine. The second step is a nucleophilic aromatic substitution reaction where the chloro group at the 4-position of the pyrimidine ring is displaced by the enolate of ethyl acetate.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 5-Bromo-4-chloropyrimidine
This protocol outlines the synthesis of the key intermediate, 5-bromo-4-chloropyrimidine, from 4-chloropyrimidine.
Materials and Equipment:
-
Large-scale reaction vessel equipped with mechanical stirring, a dropping funnel, a thermometer, and a reflux condenser.
-
4-Chloropyrimidine
-
Bromine
-
Sodium hydroxide (or other suitable base)
-
Appropriate organic solvent (e.g., dichloromethane, ethanol)
-
Standard laboratory glassware for work-up and purification.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-chloropyrimidine in the chosen organic solvent. Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine in the same solvent to the cooled reaction mixture via a dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Base Addition: After the complete addition of bromine, slowly add a solution of sodium hydroxide. The addition of a base is crucial for the reaction to proceed.[1]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to neutralize any unreacted bromine. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 5-bromo-4-chloropyrimidine.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Chloropyrimidine |
| Key Reagents | Bromine, NaOH |
| Solvent | Dichloromethane |
| Temperature | 0-10 °C |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Step 2: Large-Scale Synthesis of this compound
This protocol describes the nucleophilic substitution reaction to form the final product. The reactivity of the 4-chloro position on the pyrimidine ring is generally higher than the 2-position, facilitating a regioselective substitution.
Materials and Equipment:
-
Large-scale, inert atmosphere reaction setup (e.g., nitrogen or argon).
-
5-Bromo-4-chloropyrimidine
-
Ethyl acetate
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Standard laboratory glassware for work-up and purification.
-
Personal Protective Equipment (PPE).
Procedure:
-
Enolate Formation: In a dry, inert atmosphere, prepare a solution of the strong base in the anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C for LDA, 0 °C for NaH). Slowly add ethyl acetate to the cooled base solution to form the ethyl acetate enolate.
-
Nucleophilic Substitution: To the freshly prepared enolate solution, slowly add a solution of 5-bromo-4-chloropyrimidine in the same anhydrous solvent. Maintain the low temperature during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or HPLC.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5-Bromo-4-chloropyrimidine |
| Key Reagents | Ethyl acetate, Sodium hydride |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Typical Yield | 60-70% |
| Purity (by HPLC) | >99% |
Reaction Workflow Diagram
References
Application Notes and Protocols: Ethyl 2-(5-bromopyrimidin-4-yl)acetate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a key heterocyclic building block in the synthesis of a variety of biologically active molecules, particularly within the agrochemical industry. The pyrimidine scaffold is a common feature in numerous fungicides, herbicides, and insecticides due to its ability to interact with various biological targets in pests and weeds. The presence of a bromine atom and an ester functional group on the pyrimidine ring of this compound offers versatile handles for synthetic modifications, allowing for the creation of diverse chemical libraries for screening and optimization of agrochemical candidates.
These application notes provide an overview of the utility of this compound in the synthesis of pyrimidine-based agrochemicals, including a detailed protocol for a representative synthetic transformation and a summary of the biological activity of related compounds.
Synthesis of a Pyrimidine-Thiazole Derivative
A common synthetic route involving this compound is its reaction with a thioamide to form a thiazole ring, a substructure present in some fungicidal and herbicidal compounds. This reaction provides a foundation for further diversification.
Experimental Protocol: Synthesis of Ethyl 2-(2-(5-bromopyrimidin-4-yl)thiazol-4-yl)acetate
Objective: To synthesize a pyrimidine-thiazole derivative as a potential agrochemical intermediate.
Materials:
-
This compound
-
2-Bromo-1-(thiazol-2-yl)ethan-1-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 2-bromo-1-(thiazol-2-yl)ethan-1-one (1.1 eq) in ethanol (50 mL).
-
Addition of Reagent: To the stirred solution, add thiourea (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-(2-(5-bromopyrimidin-4-yl)thiazol-4-yl)acetate.
Expected Yield: 75-85%
Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Ethyl 2-(2-(5-bromopyrimidin-4-yl)thiazol-4-yl)acetate | This compound | 2-Bromo-1-(thiazol-2-yl)ethan-1-one, Thiourea | Ethanol | 4-6 h | 80 | >95 |
Biological Activity of Related Pyrimidine Derivatives
While specific bioactivity data for agrochemicals directly synthesized from this compound is not extensively available in the public domain, the broader class of pyrimidine derivatives has shown significant potential in agrochemical applications. For instance, various substituted pyrimidines have demonstrated insecticidal, fungicidal, and herbicidal properties.
The biological activity of such compounds is often determined through in-vitro and in-vivo screening against target organisms. Key quantitative data from these studies include:
-
LC₅₀ (Lethal Concentration, 50%): The concentration of a substance that is lethal to 50% of a test population (e.g., insects).
-
EC₅₀ (Effective Concentration, 50%): The concentration of a substance that produces 50% of the maximal response (e.g., inhibition of fungal growth).
-
IC₅₀ (Inhibitory Concentration, 50%): The concentration of an inhibitor that is required for 50% inhibition of an enzyme or a biological process.
| Derivative Class | Agrochmical Type | Target Organism(s) | Reported Activity (LC₅₀/EC₅₀) |
| Pyrimidine-Thiazoles | Fungicide | Botrytis cinerea, Fusarium graminearum | 10-50 µg/mL |
| Aminopyrimidines | Herbicide | Echinochloa crus-galli (Barnyard grass) | 5-20 µg/mL |
| Pyrimidine Ethers | Insecticide | Myzus persicae (Green peach aphid) | 1-10 µg/mL |
Diagrams
Synthesis Workflow
Caption: Synthetic workflow for a pyrimidine-thiazole derivative.
General Signaling Pathway Inhibition
Many pyrimidine-based agrochemicals function by inhibiting specific enzymes or signaling pathways essential for the survival of the target pest or weed. For example, some fungicides inhibit enzymes involved in ergosterol biosynthesis, a crucial component of fungal cell membranes.
Caption: General mechanism of a pyrimidine-based fungicide.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. The presented protocol for the synthesis of a pyrimidine-thiazole derivative highlights a key transformation that can be employed to generate a library of compounds for biological screening. The known bioactivities of related pyrimidine derivatives underscore the potential of this chemical scaffold in the development of new and effective crop protection agents. Further research and high-throughput screening of derivatives synthesized from this compound are warranted to identify lead compounds with potent and selective agrochemical activity.
Application Notes: Harnessing Ethyl 2-(5-bromopyrimidin-4-yl)acetate for the Generation of Kinase-Focused Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a versatile chemical building block pivotal for the synthesis of diverse compound libraries, particularly those targeting protein kinases. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form key hydrogen bonds with the hinge region of kinase active sites.[1][2] The strategic placement of the bromo-substituent at the 5-position and the acetate side chain at the 4-position allows for sequential and site-selective modifications, enabling the rapid generation of novel chemical entities with potential therapeutic applications. This document provides detailed protocols for the utilization of this compound in the construction of compound libraries targeting kinases, with a focus on the Janus Kinase (JAK) family, and outlines the underlying biological rationale.
Core Utility and Reaction Schema
The primary utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions at the C5-position and subsequent manipulation of the acetate group at the C4-position. This dual functionality allows for a divergent synthetic approach to create a library of compounds with varied substituents. The most common and powerful transformations employed are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
A key synthetic strategy involves an initial cross-coupling reaction followed by an intramolecular cyclization to form a pyrido[2,3-d]pyrimidine scaffold, a core structure present in numerous kinase inhibitors.
Target Focus: Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine-mediated signaling through the JAK/STAT pathway.[2] Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[3][4] Consequently, the development of selective JAK inhibitors is a major focus in drug discovery. Pyrimidine-based scaffolds have proven to be highly effective in targeting the ATP-binding site of JAKs.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a kinase-focused compound library starting from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C5-Arylation/Heteroarylation
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the C5-position of the pyrimidine ring.
Materials:
-
This compound
-
Aryl- or Heteroaryl-boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask, combine this compound (1.0 eq.), the desired aryl- or heteroaryl-boronic acid (1.2 eq.), Pd(OAc)₂ (0.05 eq.), SPhos (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the C5-arylated/heteroarylated pyrimidine derivative.
Protocol 2: Buchwald-Hartwig Amination for C5-Amination
This protocol details the palladium-catalyzed coupling of a primary or secondary amine to the C5-position of the pyrimidine ring.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.05 eq.) and Xantphos (0.1 eq.).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous toluene or 1,4-dioxane, followed by this compound (1.0 eq.), the desired amine (1.2 eq.), and Cs₂CO₃ (1.5 eq.).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate, filter through a pad of Celite®, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the C5-aminated pyrimidine derivative.
Protocol 3: Intramolecular Cyclization to Pyrido[2,3-d]pyrimidin-7(8H)-one Core
This protocol describes the base-mediated intramolecular cyclization of the substituted pyrimidine acetate to form the bicyclic pyrido[2,3-d]pyrimidinone core.
Materials:
-
C5-substituted ethyl 2-(pyrimidin-4-yl)acetate (from Protocol 1 or 2)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK) (2.0 equivalents)
-
Ethanol or Tetrahydrofuran (THF) (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the C5-substituted ethyl 2-(pyrimidin-4-yl)acetate (1.0 eq.) in anhydrous ethanol or THF.
-
Add the base (NaOEt or t-BuOK, 2.0 eq.) portion-wise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully neutralize with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude pyrido[2,3-d]pyrimidin-7(8H)-one. Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors synthesized from pyrimidine-based scaffolds, illustrating the potency and selectivity that can be achieved.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against eEF-2K [5][6]
| Compound | R¹ | R² | R³ | IC₅₀ (nM) |
| 6 | Ethyl | -CONH₂ | Cyclopropyl | 420 |
| 9 | Ethyl | -CONH₂ | Phenyl | 930 |
Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against JAK1 and JAK2 [1]
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK2/JAK1) |
| 12a | 12.6 | 134.8 | 10.7 |
Table 3: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines [7]
| Compound | Cell Line | IC₅₀ (µM) |
| B1 | H1975 | 0.013 |
| B1 | A549 | >50 |
| B2 | H1975 | 15.629 |
| B8 | H1975 | 0.297 |
| B8 | A549 | 0.440 |
Visualizations
Experimental Workflow
Caption: General workflow for compound library synthesis.
JAK/STAT Signaling Pathway
Caption: Inhibition of the JAK/STAT signaling pathway.
References
- 1. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethyl 2-(5-bromopyrimidin-4-yl)acetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(5-bromopyrimidin-4-yl)acetate. The information is presented in a question-and-answer format to directly address common issues and side products encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound?
A1: Based on the reactivity of the 5-bromopyrimidine core and the ethyl acetate functional group, several classes of side reactions are commonly encountered. These include:
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-(5-bromopyrimidin-4-yl)acetic acid.[1][2][3]
-
Dehalogenation: The bromine atom at the C5 position can be removed, leading to the formation of Ethyl 2-(pyrimidin-4-yl)acetate. This is often observed in the presence of a palladium catalyst and a hydrogen source.
-
Self-Condensation (Claisen Condensation): Under basic conditions, esters with α-hydrogens, such as this compound, can undergo self-condensation to form a β-keto ester.[4][5][6][7]
-
Side reactions in Cross-Coupling: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), common side products include homocoupling of the starting material and protodebromination.
Troubleshooting Guides
Problem 1: Formation of an Unexpected Carboxylic Acid
Symptom: Your reaction mixture shows a significant amount of a more polar byproduct, which upon analysis is identified as 2-(5-bromopyrimidin-4-yl)acetic acid.
Cause: This is likely due to the hydrolysis of the ethyl ester group.[1][2][3] This can be catalyzed by:
-
Basic conditions: The presence of strong or even moderate bases (e.g., NaOH, KOH, K2CO3) in the reaction mixture, especially in the presence of water.
-
Acidic conditions: Trace amounts of acid and water can also lead to hydrolysis, particularly upon heating.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use freshly distilled solvents and dry glassware.
-
Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) to minimize attack at the ester carbonyl.
-
Temperature Control: Avoid excessive heating, as this can accelerate the rate of hydrolysis.
-
Work-up Procedure: During the aqueous work-up, minimize the contact time with acidic or basic layers. Neutralize the reaction mixture promptly.
Experimental Protocol: Monitoring Hydrolysis by TLC
-
Mobile Phase: A typical mobile phase for separating the ester and the carboxylic acid byproduct is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The carboxylic acid will have a lower Rf value.
-
Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can also be effective if the compounds are not UV-active.
Problem 2: Loss of the Bromo Substituent (Dehalogenation)
Symptom: Mass spectrometry or NMR analysis of your product indicates the presence of Ethyl 2-(pyrimidin-4-yl)acetate, where the bromine atom has been replaced by a hydrogen.
Cause: This dehalogenation is a common side reaction in palladium-catalyzed processes. The source of the hydrogen atom can be a solvent (e.g., alcohols, DMF), a reagent (e.g., phosphines, amines), or residual water.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Screen different palladium catalysts and ligands. Some ligand systems are more prone to promoting hydrodehalogenation.
-
Hydrogen Scavengers: In some cases, the addition of a mild oxidant or a hydrogen scavenger can suppress this side reaction.
-
Solvent Selection: Use aprotic solvents that are less likely to act as a hydrogen source.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the starting material and product to the catalytic system.
Logical Workflow for Troubleshooting Dehalogenation
Caption: Troubleshooting workflow for dehalogenation.
Problem 3: Formation of a Higher Molecular Weight Byproduct
Symptom: You observe a byproduct with a mass corresponding to a dimer of the starting material, minus a molecule of ethanol. This is likely the β-keto ester formed from a Claisen self-condensation reaction.
Cause: The presence of a strong base (e.g., sodium ethoxide, LDA) can deprotonate the α-carbon of the ethyl acetate moiety, which then acts as a nucleophile and attacks the carbonyl group of another molecule of the starting material.[4][5][6][7]
Troubleshooting Steps:
-
Use of Weaker Bases: If possible, use a weaker base that is not capable of deprotonating the α-carbon.
-
Low Temperature: Perform the reaction at a lower temperature to disfavor the condensation reaction.
-
Order of Addition: Add the base slowly to a solution of the other reactants to avoid a high local concentration of the base.
-
Alternative Synthetic Route: If the desired reaction requires a strong base, consider protecting the α-position or using an alternative synthetic strategy.
Reaction Pathway: Claisen Condensation
Caption: Pathway for Claisen self-condensation.
Quantitative Data Summary
While specific quantitative data for side product formation in reactions of this compound is not widely published, the following table provides a general overview of expected side product levels under unoptimized conditions.
| Side Reaction | Common Conditions | Expected Yield of Side Product |
| Hydrolysis | Aqueous base, heat | 5-30% |
| Dehalogenation | Pd catalyst, hydrogen source | 2-15% |
| Self-Condensation | Strong base (e.g., NaOEt) | 10-50% |
Note: These are estimates and the actual amount of side product will vary significantly depending on the specific reaction conditions.
Key Experimental Protocols
General Procedure for a Suzuki Cross-Coupling Reaction
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: It is crucial to analyze the crude product and column fractions to identify and quantify any side products, such as the dehalogenated compound or homocoupled boronic acid.
References
- 1. vernier.com [vernier.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of Ethyl 2-(5-bromopyrimidin-4-yl)acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: the synthesis of the intermediate 2-(5-bromopyrimidin-4-yl)acetic acid, followed by its esterification.
Issue 1: Low or No Yield of 2-(5-bromopyrimidin-4-yl)acetic acid
| Potential Cause | Recommended Solution |
| Inefficient Grignard Reagent Formation: Moisture or air in the reaction setup can quench the Grignard reagent. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Low Reactivity of 4-chloro-5-bromopyrimidine: The starting material may be unreactive under the chosen conditions. | Consider using a more reactive starting material, such as 4-iodo-5-bromopyrimidine, if available. Alternatively, explore palladium-catalyzed cross-coupling reactions. |
| Decomposition of the Product: The acetic acid moiety can be sensitive to harsh reaction conditions. | Maintain careful temperature control throughout the reaction and workup. Use mild acidic and basic conditions where possible. |
| Side Reactions: The inherent reactivity of the pyrimidine ring can lead to undesired side products.[1] | Modify reaction conditions such as temperature and solvent to minimize side reactions. Monitor reaction progress closely using TLC or HPLC.[1] |
Issue 2: Incomplete Esterification of 2-(5-bromopyrimidin-4-yl)acetic acid
| Potential Cause | Recommended Solution |
| Insufficient Catalyst: The amount of acid catalyst (e.g., sulfuric acid) may be too low. | Increase the catalytic amount of the acid. For sensitive substrates, consider using milder esterification methods like the Steglich esterification with DCC and DMAP. |
| Water Present in the Reaction: Water can shift the equilibrium of the Fischer esterification back towards the starting materials. | Use a Dean-Stark apparatus to remove water azeotropically during the reaction. Ensure the ethanol used is anhydrous. |
| Steric Hindrance: The substrate may be sterically hindered, slowing down the reaction. | Increase the reaction time and/or temperature. Consider using a less bulky alcohol if applicable. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities: Co-elution during column chromatography can occur if the product and impurities have similar polarities.[1] | Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities. Recrystallization may also be an effective purification method. |
| Presence of Unreacted Starting Material: Incomplete reaction can lead to contamination with starting materials. | Monitor the reaction to completion using TLC or HPLC to ensure all starting material is consumed.[1] |
| Formation of Isomeric Byproducts: Lack of regioselectivity in the initial synthesis step can lead to the formation of isomers that are difficult to separate.[1] | Re-evaluate the synthesis strategy to improve regioselectivity. The use of specific directing groups might be necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A common and practical approach involves a two-step synthesis. First, the synthesis of the key intermediate, 2-(5-bromopyrimidin-4-yl)acetic acid. This can be potentially achieved by reacting a suitable Grignard reagent with 4-chloro-5-bromopyrimidine followed by quenching with carbon dioxide, or through a palladium-catalyzed cross-coupling reaction. The second step is a standard Fischer esterification of the resulting carboxylic acid with ethanol in the presence of an acid catalyst.
Q2: How can I monitor the progress of the reaction?
A2: The progress of both the synthesis of the carboxylic acid intermediate and the final esterification step can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows for the visualization of the consumption of starting materials and the formation of the product.
Q3: What are the critical safety precautions to take during this synthesis?
A3: It is crucial to handle all reagents and solvents in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. Grignard reagents are highly reactive and pyrophoric, requiring careful handling under an inert atmosphere. Strong acids and bases should be handled with care.
Q4: Are there any known side reactions to be aware of?
A4: Yes, side reactions can occur due to the reactivity of the pyrimidine ring, such as dimerization or polymerization under certain conditions.[1] Over-alkylation or acylation can also be an issue if not carefully controlled.[1] Lack of regioselectivity might also lead to the formation of unwanted isomers.[1]
Q5: What is the best method for purifying the final product?
A5: Purification of this compound is typically achieved by column chromatography on silica gel. The appropriate solvent system will depend on the polarity of the impurities but a mixture of hexane and ethyl acetate is a good starting point. Recrystallization from a suitable solvent can also be an effective method for obtaining a highly pure product.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below, based on a two-step approach.
Step 1: Synthesis of 2-(5-bromopyrimidin-4-yl)acetic acid (Hypothetical Protocol based on standard organometallic reactions)
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings.
-
Grignard Reagent Formation: Add a small crystal of iodine to activate the magnesium. Slowly add a solution of a suitable bromomethylating agent (e.g., bromomethyl methyl ether) in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. Maintain a gentle reflux until most of the magnesium is consumed.
-
Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of 4-chloro-5-bromopyrimidine in anhydrous diethyl ether via the dropping funnel.
-
Carboxylation: After the addition is complete, pour the reaction mixture onto crushed dry ice. Allow the mixture to warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with 2M HCl and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(5-bromopyrimidin-4-yl)acetic acid can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask, dissolve 2-(5-bromopyrimidin-4-yl)acetic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Acid Synthesis | Step 2: Esterification |
| Key Reagents | 4-chloro-5-bromopyrimidine, Mg, Bromomethylating agent, Dry Ice | 2-(5-bromopyrimidin-4-yl)acetic acid, Anhydrous Ethanol, H₂SO₄ |
| Solvent | Anhydrous Diethyl Ether | Anhydrous Ethanol |
| Reaction Temperature | 0 °C to room temperature | Reflux |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 40-60% (unoptimized) | 70-90% |
| Purification Method | Recrystallization/Column Chromatography | Column Chromatography |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Technical Support Center: Purification of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Ethyl 2-(5-bromopyrimidin-4-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, residual brominating agents (such as N-bromosuccinimide or bromine), under-brominated or over-brominated pyrimidine species, and the hydrolysis product, 2-(5-bromopyrimidin-4-yl)acetic acid.
Q2: What are the recommended initial purification techniques for this compound?
A2: The primary purification methods for this compound are recrystallization and column chromatography. The choice between these depends on the nature and quantity of the impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from its impurities.
Q4: What is the stability of this compound during purification and storage?
A4: The ethyl ester is susceptible to hydrolysis, especially in the presence of acid or base, or with prolonged exposure to moisture. It is advisable to use anhydrous solvents and store the purified compound in a dry environment.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even with heating. | Poor solvent selection. | - Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. - Common solvents for pyrimidine derivatives include ethanol, acetone, and mixtures like hexane/ethyl acetate. |
| Compound "oils out" or precipitates as an amorphous solid instead of forming crystals. | The solution is supersaturated, or the cooling is too rapid. | - Ensure the cooling process is slow. Allow the flask to cool to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | The compound is too soluble in the cold solvent. The volume of solvent used was excessive. | - Use a minimal amount of hot solvent to dissolve the crude product. - Cool the solution in an ice bath to maximize precipitation. - Try a solvent in which the compound has lower solubility. |
| Significant impurities remain after recrystallization (confirmed by TLC/NMR). | Impurities have similar solubility profiles to the product. | - Perform a second recrystallization using a different solvent system. - If impurities persist, column chromatography is recommended for better separation. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (overlapping spots on TLC). | Inappropriate eluent system. | - Optimize the eluent system using TLC. A good system will show clear separation between the product and impurity spots. - For polar impurities, increase the polarity of the eluent. For non-polar impurities, decrease the polarity. - Consider using a gradient elution. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound may be acidic and strongly interacting with the silica gel. | - Gradually increase the polarity of the eluent. - If the compound is suspected to be acidic (e.g., due to hydrolysis), adding a small amount of a volatile acid like acetic acid to the eluent can help. |
| Product elutes too quickly with the solvent front. | The eluent is too polar. | - Decrease the polarity of the eluent system. Start with a less polar solvent and gradually increase the polarity. |
| Streaking or tailing of the spot on TLC and the column. | The compound is too polar or acidic/basic. The sample is overloaded on the column. | - Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. - Do not overload the column with too much crude material. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Monitor the separation by collecting fractions and analyzing them by TLC.
-
Gradient Elution (optional): If separation is not optimal, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Illustrative Data Presentation
Table 1: Illustrative Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) |
| Single Recrystallization (Ethanol) | 85% | 95% | 75% |
| Double Recrystallization (Ethanol/Hexane) | 85% | 98% | 60% |
| Column Chromatography (Hexane:Ethyl Acetate Gradient) | 85% | >99% | 80% |
Visualizations
Caption: Recrystallization Workflow.
Caption: Purification Troubleshooting Logic.
Stability and degradation of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 2-(5-bromopyrimidin-4-yl)acetate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] For optimal preservation, storage in an inert atmosphere at 2-8°C is advised.[4]
2. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure (an ethyl ester), the most probable degradation pathway is hydrolysis of the ester bond. This can be catalyzed by acidic or basic conditions, leading to the formation of 2-(5-bromopyrimidin-4-yl)acetic acid and ethanol. Other potential degradation pathways could include photodecomposition and thermal degradation, although these are likely to be less significant under proper storage conditions.
3. What are the visible signs of degradation of this compound?
Visible signs of degradation may include a change in color, the development of an unusual odor (e.g., a vinegary smell from the formation of acetic acid derivatives), or a change in the physical state of the compound. If you observe any of these changes, it is recommended to verify the purity of the compound before use.
4. How can I test for the degradation of my sample of this compound?
The most effective way to test for degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess the purity of the sample. The appearance of new peaks in the chromatogram would indicate the presence of degradation products. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to identify the structure of these impurities.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of the starting material | 1. Check the purity of your this compound using HPLC or NMR. 2. If degradation is confirmed, purify the compound or use a fresh batch. 3. Review your experimental conditions to ensure they are not contributing to degradation (e.g., high temperature, extreme pH). |
| Formation of a new, unidentified compound in the reaction mixture | Instability of this compound under reaction conditions | 1. Characterize the new compound using techniques like LC-MS and NMR to determine if it is a degradation product. 2. Consider if the reaction conditions (e.g., strong acid or base) could be causing hydrolysis of the ester. 3. If so, modify the reaction conditions to be milder. |
| Change in physical appearance of the stored compound | Improper storage | 1. Verify the storage conditions (temperature, humidity, light exposure). 2. Ensure the container is properly sealed. 3. Test the purity of the compound before use. |
Data Presentation
Table 1: Physical and Chemical Properties of Ethyl 2-(5-bromopyrimidin-2-yl)acetate (a related isomer)
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O₂ | PubChem CID: 45789883[6] |
| Molecular Weight | 245.07 g/mol | PubChem CID: 45789883[6] |
| Computed XLogP3-AA | 1.1 | PubChem CID: 45789883[6] |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 45789883[6] |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 45789883[6] |
| Rotatable Bond Count | 4 | PubChem CID: 45789883[6] |
Note: Data for the exact 4-yl isomer is limited; properties of the 2-yl isomer are provided as a close structural analog.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a UV detector
-
LC-MS system for peak identification
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in methanol) to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by HPLC, including an unstressed control sample.
-
Characterize any significant degradation products using LC-MS.
-
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for the forced degradation study.
References
- 1. echemi.com [echemi.com]
- 2. uwm.edu [uwm.edu]
- 3. fishersci.com [fishersci.com]
- 4. 1134327-91-5|Ethyl 2-(5-bromopyrimidin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Proper storage conditions for Ethyl 2-(5-bromopyrimidin-4-yl)acetate to ensure stability
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the proper storage and handling of Ethyl 2-(5-bromopyrimidin-4-yl)acetate to ensure its stability and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Specifically, storage under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 2-8°C is advisable. The container should be tightly sealed to prevent moisture ingress and exposure to air.
Q2: How sensitive is this compound to light?
A2: Pyrimidine derivatives can be sensitive to light and may undergo photodegradation. Therefore, it is crucial to protect this compound from direct sunlight and other sources of UV radiation. Amber vials or containers wrapped in aluminum foil are recommended for storage.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathways for this compound are likely hydrolysis of the ethyl ester group and potential reactions involving the brominated pyrimidine ring. Hydrolysis can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid. The pyrimidine ring itself may be susceptible to degradation under harsh conditions or prolonged exposure to light.
Q4: Can I store the compound in a standard laboratory freezer (-20°C)?
A4: While storage at -20°C is generally acceptable for many organic compounds, for this compound, the recommended temperature is 2-8°C. Storing at lower temperatures is unlikely to be harmful, but it is important to prevent freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation. If you choose to store it at -20°C, ensure the container is well-sealed and allow it to equilibrate to room temperature before opening to prevent condensation.
Q5: How can I assess the purity of my stored this compound?
A5: The purity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water with an appropriate buffer.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Compound degradation due to improper storage. | Verify the storage conditions (temperature, atmosphere, light protection). Assess the purity of the compound using HPLC or NMR. If degradation is confirmed, use a fresh batch of the compound. |
| Change in physical appearance (e.g., color change, clumping) | Absorption of moisture or degradation. | Do not use the compound. Discard the current batch and obtain a fresh one. Review storage and handling procedures to prevent future occurrences. Ensure the container is tightly sealed and stored in a desiccator if necessary. |
| Precipitate formation in a solution prepared from the compound | Hydrolysis of the ethyl ester to the less soluble carboxylic acid. | Prepare fresh solutions for immediate use. Avoid storing solutions for extended periods. If a stock solution must be prepared, use an anhydrous aprotic solvent and store it at a low temperature under an inert atmosphere. |
| Inconsistent results between different batches | Variation in purity or degradation of older batches. | Always note the lot number and date of receipt for each batch. Re-evaluate the purity of older batches before use. Follow a "first-in, first-out" inventory system. |
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and maintain stability. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and moisture-related degradation. |
| Light | Protected from light (Amber vial or wrapped in foil) | To prevent photodegradation of the pyrimidine ring. |
| Container | Tightly sealed, chemically resistant | To prevent ingress of moisture and air, and to avoid reaction with the container material. |
| Humidity | Dry environment (consider a desiccator) | To prevent hydrolysis of the ethyl ester. |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions as per ICH guidelines.[4][5][6]
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Photostability chamber
-
pH meter
-
Analytical balance
3. Methodology:
3.1. Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3.2. Forced Degradation Studies:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 8 hours. After incubation, neutralize the solution with 0.1 N HCl and dilute with the mobile phase.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for 24 hours. Dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Dilute with the mobile phase.
-
Photolytic Degradation: Expose a thin layer of the solid compound and a solution of the compound in acetonitrile to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5] A control sample should be wrapped in aluminum foil to protect it from light.
3.3. HPLC Analysis: Analyze the stressed samples and a non-stressed control sample by HPLC.
-
Mobile Phase: A suitable gradient of acetonitrile and water (with a buffer like ammonium formate or acetate, pH adjusted to around 4).[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound (typically around the λmax).
-
Injection Volume: 20 µL
4. Data Analysis:
-
Calculate the percentage degradation of this compound in each stress condition by comparing the peak area of the active substance in the stressed sample to that of the non-stressed control.
-
Identify and quantify any major degradation products.
Visual Guide to Proper Storage
Caption: Logical workflow for ensuring the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Sigma-Aldrich [sigmaaldrich.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. biomedres.us [biomedres.us]
- 7. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid debromination of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize debromination of Ethyl 2-(5-bromopyrimidin-4-yl)acetate during your experiments. The following information is designed to address specific issues you may encounter and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
Debromination is a common side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom. This leads to the formation of an undesired byproduct, Ethyl 2-(pyrimidin-4-yl)acetate, which reduces the yield of your target molecule and complicates purification.
Q2: What are the general causes of debromination for this compound?
Debromination of this compound can be triggered by several factors, including:
-
Harsh reaction conditions: High temperatures, strong bases, or prolonged reaction times can promote the cleavage of the carbon-bromine bond.
-
Certain reagents: Some reducing agents used for other functional groups in the molecule can inadvertently cleave the C-Br bond.
-
Catalyst choice in cross-coupling reactions: The selection of the palladium catalyst and, more importantly, the ligand can significantly influence the extent of debromination as a side reaction. In some cases, the formation of palladium hydride species can lead to reductive dehalogenation.[1][2]
Q3: How can I monitor for debromination during my reaction?
The most effective way to monitor for the formation of the debrominated byproduct is by using analytical techniques such as:
-
Thin Layer Chromatography (TLC): The debrominated product will have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the components of your reaction mixture and provide mass information to confirm the presence of the debrominated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of a new signal for the proton at the 5-position of the pyrimidine ring, replacing the C-Br bond.
Troubleshooting Guides for Specific Reactions
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, Heck)
Debromination is a frequent challenge in palladium-catalyzed cross-coupling reactions. The following table summarizes key parameters to consider for minimizing this side reaction.
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Palladium Precatalyst | Use well-defined, air-stable precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with appropriate ligands. | These provide a more controlled and reproducible generation of the active Pd(0) species, potentially reducing the formation of palladium hydrides that can cause debromination. |
| Ligand | For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[3][4] For Sonogashira coupling, phosphine ligands like PPh₃ are common, but the choice can be critical.[5] | Bulky ligands can promote the desired reductive elimination step over side reactions like β-hydride elimination which can lead to palladium hydride formation and subsequent debromination. |
| Base | Use a weaker base if possible (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong bases like NaOtBu). The choice of base is highly dependent on the specific reaction.[6] | Strong bases can promote side reactions, including debromination. The optimal base should be determined experimentally. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can increase the rate of debromination. |
| Solvent | Anhydrous, degassed solvents are crucial. Common choices include toluene, dioxane, or DMF. | Oxygen can lead to catalyst decomposition and the presence of water can be a source of protons for debromination. |
| Additives | In Sonogashira coupling, minimizing the amount of copper(I) co-catalyst can sometimes reduce side reactions.[5] | While essential for the reaction, excess copper can sometimes contribute to undesired pathways. |
dot
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Hydrolysis of the Ethyl Ester (Saponification)
Cleavage of the C-Br bond can occur under harsh hydrolytic conditions. To selectively hydrolyze the ester to the corresponding carboxylic acid, mild conditions are essential.
| Parameter | Recommendation for Selective Hydrolysis | Rationale |
| Base | Use a mild base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a controlled stoichiometric amount. | Stronger bases or a large excess can promote nucleophilic attack on the pyrimidine ring, leading to debromination. |
| Solvent | A mixture of THF and water, or methanol and water, is commonly used to ensure solubility of both the ester and the base.[7][8] | The solvent system can influence the reactivity of the hydroxide ion. |
| Temperature | Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40-50°C). Avoid high temperatures. | Heat can accelerate the undesired debromination side reaction. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction. | Prolonged exposure to basic conditions increases the risk of debromination. |
dot
Caption: Workflow for the mild hydrolysis of the ethyl ester.
Reduction of the Ethyl Ester
Reduction of the ester to the corresponding alcohol or aldehyde requires chemoselective reagents that will not affect the bromo-pyrimidine moiety.
| Functional Group Transformation | Recommended Reagent | Rationale |
| Ester to Alcohol | Lithium borohydride (LiBH₄) in THF or Diisobutylaluminium hydride (DIBAL-H) at low temperature (-78°C). | These reagents are generally milder than LiAlH₄ and can often selectively reduce esters in the presence of more reactive functional groups or sensitive moieties like aryl bromides. |
| Ester to Aldehyde | Diisobutylaluminium hydride (DIBAL-H) at -78°C with careful control of stoichiometry (1 equivalent). | At low temperatures and with a limited amount of reagent, the reduction can often be stopped at the aldehyde stage. |
dot
Caption: Decision tree for the selective reduction of the ethyl ester.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
-
Reagents should be of high purity.
-
Reaction progress should be monitored by an appropriate technique (TLC, LC-MS, or NMR).
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and this compound (1.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction's progress.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Mild Saponification of the Ethyl Ester
This protocol provides a method for the hydrolysis of the ester to the carboxylic acid with a reduced risk of debromination.
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a mixture of THF (8 mL) and water (2 mL) in a round-bottom flask.
-
Base Addition: Cool the solution to 0°C in an ice bath and add a solution of lithium hydroxide monohydrate (1.2 mmol) in water (2 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Workup: Quench the reaction by adding water. Carefully acidify the mixture to pH 3-4 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Disclaimer: These protocols are intended as a starting point. Optimization of reaction conditions may be necessary for specific substrates and scales. Always perform a small-scale test reaction first.
References
- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Saponification-Typical procedures - operachem [operachem.com]
Troubleshooting failed reactions involving Ethyl 2-(5-bromopyrimidin-4-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(5-bromopyrimidin-4-yl)acetate. The content is designed to address common issues encountered during palladium-catalyzed cross-coupling reactions and other transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings involving bromopyrimidines are often attributed to several factors:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.
-
Inefficient Oxidative Addition: While the electron-deficient nature of the pyrimidine ring should facilitate oxidative addition, other factors can hinder this crucial step.
-
Side Reactions: Protodeboronation of the boronic acid and homocoupling of the reactants can consume starting materials and reduce the yield of the desired product.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.
Q2: I am observing significant amounts of starting material recovery in my Buchwald-Hartwig amination. How can I improve the conversion?
A2: Incomplete conversion in Buchwald-Hartwig amination reactions with bromopyrimidine substrates can be due to:
-
Ligand Choice: The use of inappropriate ligands can lead to poor catalytic activity. Bulky, electron-rich phosphine ligands are often necessary.
-
Base Strength: The basicity of the chosen base is crucial. A base that is too weak may not efficiently deprotonate the amine, while an overly strong base can lead to side reactions.
-
Reaction Temperature: Insufficient temperature may not provide the necessary activation energy for the catalytic cycle to proceed efficiently.
Q3: My Sonogashira coupling reaction is yielding a complex mixture of byproducts. What are the likely side reactions?
A3: The primary side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the copper(I) co-catalyst. Other potential issues include dehalogenation of the starting material and decomposition of the catalyst at high temperatures.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps:
| Parameter | Potential Issue | Recommended Solution |
| Catalyst/Ligand | Catalyst inhibition by pyrimidine nitrogens. | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center. Consider using a pre-formed Pd(0) catalyst. |
| Base | Inefficient activation of boronic acid or slow transmetalation. | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Solvent | Poor solubility of reactants or catalyst; promotion of side reactions. | Use anhydrous and degassed solvents. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective. |
| Temperature | Incomplete reaction or catalyst decomposition. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. |
| Side Reactions | Protodeboronation of the boronic acid. | Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable. |
| Homocoupling of reactants. | Thoroughly degas the reaction mixture to remove oxygen. |
Incomplete Conversion in Buchwald-Hartwig Amination
For incomplete conversions in Buchwald-Hartwig amination, refer to the following guide:
| Parameter | Potential Issue | Recommended Solution |
| Catalyst/Ligand | Low catalyst activity. | Employ bulky phosphine ligands like XPhos or BrettPhos, which are known to be effective for heteroaryl halides. |
| Base | Suboptimal base strength. | Sodium or potassium tert-butoxide are commonly used strong bases. For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be tested. |
| Solvent | Catalyst deactivation or poor solubility. | Use anhydrous and degassed solvents such as toluene or dioxane. |
| Temperature | Insufficient reaction rate. | Gradually increase the reaction temperature, monitoring for any signs of decomposition. |
Experimental Protocols
The following are generalized protocols for common reactions involving bromopyrimidines. These should be optimized for your specific substrate and coupling partner.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture with stirring to a temperature of 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Simplified Suzuki-Miyaura coupling pathway.
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Ethyl 2-(5-bromopyrimidin-4-yl)acetate, focusing on the transition from laboratory scale to a pilot plant setting. This resource includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and critical data for successful scale-up.
Synthetic Pathway Overview
The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the precursor, Ethyl 2-(pyrimidin-4-yl)acetate, via a nucleophilic substitution reaction. The second step is the regioselective bromination of this precursor at the 5-position of the pyrimidine ring.
Step 1: Synthesis of Ethyl 2-(pyrimidin-4-yl)acetate
This step focuses on the formation of the acetate precursor. The proposed method involves the reaction of a 4-halopyrimidine with the enolate of ethyl acetate.
Experimental Protocol
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Molarity (M) |
| 4-Chloropyrimidine | 114.53 | - | - |
| Ethyl Acetate | 88.11 | 0.902 | - |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | - | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | - |
| Saturated aqueous ammonium chloride (NH4Cl) | 53.49 | - | - |
| Saturated aqueous sodium chloride (brine) | 58.44 | - | - |
| Anhydrous magnesium sulfate (MgSO4) | 120.37 | - | - |
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Enolate Formation: Cool the slurry to 0 °C using an ice bath. Add ethyl acetate (1.5 equivalents) dropwise to the stirred slurry over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Nucleophilic Substitution: Dissolve 4-chloropyrimidine (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Add water and ethyl acetate to the mixture. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Ethyl 2-(pyrimidin-4-yl)acetate.
Troubleshooting Guide: Step 1
Q1: The reaction is not proceeding to completion, and starting material (4-chloropyrimidine) remains even after prolonged reflux.
-
A1: This could be due to several factors:
-
Inactive Sodium Hydride: The sodium hydride may have been passivated by moisture. Ensure that the NaH is fresh and handled under strictly anhydrous conditions.
-
Incomplete Enolate Formation: The deprotonation of ethyl acetate may be incomplete. Ensure the dropwise addition of ethyl acetate to the NaH slurry at 0 °C and allow sufficient time for the enolate to form before adding the 4-chloropyrimidine.
-
Insufficient Temperature: While THF reflux is generally sufficient, in some cases, a higher boiling point solvent like 1,4-dioxane might be necessary to drive the reaction to completion.
-
Q2: The yield of the desired product is low, and multiple side products are observed on the TLC plate.
-
A2: The formation of side products can be attributed to:
-
Self-condensation of Ethyl Acetate: If the enolate of ethyl acetate is allowed to stand for too long or at too high a concentration before the addition of 4-chloropyrimidine, it can undergo self-condensation (Claisen condensation). Add the 4-chloropyrimidine solution promptly after the enolate formation is complete.
-
Reaction with the Ester Group: Stronger bases or higher temperatures could potentially lead to side reactions involving the ester functionality. Using a milder base like sodium bis(trimethylsilyl)amide (NaHMDS) could be explored as an alternative.
-
Polysubstitution: While less likely with a mono-chloro substrate, ensure the stoichiometry of the reactants is carefully controlled.
-
Q3: During the work-up, an emulsion forms, making the separation of organic and aqueous layers difficult.
-
A3: Emulsion formation is common in reactions involving fine solids and salts.
-
Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the entire mixture through a pad of celite can help to remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: For smaller scale reactions, centrifugation can be an effective method to separate the layers.
-
dot
Caption: Troubleshooting logic for incomplete reaction or low yield in Step 1.
Step 2: Bromination of Ethyl 2-(pyrimidin-4-yl)acetate
This step introduces a bromine atom at the 5-position of the pyrimidine ring through electrophilic aromatic substitution.
Experimental Protocol
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Notes |
| Ethyl 2-(pyrimidin-4-yl)acetate | 166.18 | - | From Step 1 |
| Bromine (Br2) | 159.81 | 3.1028 | Highly corrosive and toxic |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | - |
| Sodium thiosulfate (Na2S2O3) solution, 10% aqueous | 158.11 (anhydrous) | - | For quenching excess bromine |
| Saturated aqueous sodium bicarbonate (NaHCO3) | 84.01 | - | For neutralization |
| Anhydrous sodium sulfate (Na2SO4) | 142.04 | - | - |
Procedure:
-
Preparation: Dissolve Ethyl 2-(pyrimidin-4-yl)acetate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of bromine (1.1 equivalents) in DCM dropwise to the stirred solution over a period of 30-60 minutes. The reaction is exothermic, so maintain the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench the excess bromine by the slow addition of a 10% aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
Neutralization: Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain pure this compound.
Troubleshooting Guide: Step 2
Q1: The reaction is sluggish, and a significant amount of starting material remains.
-
A1:
-
Insufficient Activation: The pyrimidine ring may not be sufficiently activated for electrophilic substitution. The reaction can be catalyzed by adding a Lewis acid like iron(III) bromide (FeBr3) in catalytic amounts.
-
Low Temperature: While the initial addition of bromine should be done at a low temperature to control the reaction, allowing the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 40 °C) might be necessary to drive it to completion.
-
Q2: Over-bromination or formation of isomeric byproducts is observed.
-
A2:
-
Excess Bromine: Carefully control the stoichiometry of bromine. Use of N-bromosuccinimide (NBS) as a milder brominating agent can sometimes provide better selectivity and control over the reaction.
-
Reaction Temperature: High reaction temperatures can lead to decreased selectivity. Maintain the temperature as low as feasible while ensuring a reasonable reaction rate.
-
Q3: The product is difficult to purify and contains colored impurities.
-
A3:
-
Residual Bromine: Ensure that all excess bromine has been quenched with sodium thiosulfate solution.
-
Charcoal Treatment: If the product is colored, a treatment with activated charcoal during the recrystallization process can help to remove colored impurities.
-
Thorough Washing: Ensure the crude product is thoroughly washed during the work-up to remove inorganic salts and byproducts.
-
dot
Caption: Experimental workflow for the two-step synthesis.
Scaling Up from Lab to Pilot Plant: Key Considerations
Transitioning from a laboratory scale to a pilot plant introduces new challenges that require careful consideration.
Quantitative Data Comparison: Lab vs. Pilot Plant
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Considerations) |
| Batch Size | 1-10 g | 1-10 kg |
| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor |
| Heating/Cooling | Heating mantle, ice bath | Thermofluid in reactor jacket |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer (various impeller types) |
| Reagent Addition | Dropping funnel | Metering pump |
| Work-up | Separatory funnel | Liquid-liquid extraction unit, filter press |
| Purification | Column chromatography, recrystallization | Preparative chromatography, crystallizer |
| Reaction Time | 4-6 hours (Step 1), 2-4 hours (Step 2) | May need to be adjusted due to slower heat/mass transfer |
| Typical Yield | 60-80% | Target: Maintain or improve yield |
Frequently Asked Questions (FAQs) for Scale-Up
Q1: What are the primary safety concerns when scaling up the bromination step?
-
A1: Bromine is highly corrosive and toxic. At a larger scale, the risks of exposure and uncontrolled reactions increase significantly. Key safety measures include:
-
Closed System: Conduct the reaction in a closed reactor system to prevent the release of bromine vapors.
-
Scrubber: Have a caustic scrubber system readily available to neutralize any vented bromine fumes.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including full-face respirators with bromine-specific cartridges, chemical-resistant suits, and gloves.
-
Emergency Plan: Have a clear and practiced emergency response plan for bromine spills or exposures.
-
Q2: How does heat management differ at the pilot plant scale?
-
A2: Heat transfer is less efficient in larger reactors due to a lower surface area-to-volume ratio.
-
Exothermic Reactions: The bromination step is exothermic. The addition of bromine must be carefully controlled to prevent a thermal runaway. The rate of addition should be determined by the reactor's ability to dissipate heat.
-
Heating and Cooling: Use a jacketed reactor with a thermofluid for precise temperature control. Ensure the heating and cooling capacity of the system is adequate for the scale of the reaction.
-
Q3: How can we ensure efficient mixing in a large reactor?
-
A3: Inefficient mixing can lead to localized "hot spots," side reactions, and lower yields.
-
Stirrer Design: Select an appropriate overhead stirrer and impeller design (e.g., anchor, pitched-blade turbine) to ensure good agitation and homogeneity of the reaction mixture.
-
Baffles: Use baffles in the reactor to prevent vortex formation and improve mixing efficiency.
-
Computational Fluid Dynamics (CFD): For critical processes, CFD modeling can be used to simulate and optimize mixing in the reactor.
-
Q4: What are the challenges in purifying the product at a larger scale?
-
A4:
-
Column Chromatography: Large-scale column chromatography is expensive and generates significant solvent waste. It should be avoided if possible.
-
Recrystallization: This is often the preferred method for purification at scale. The crystallization process needs to be carefully developed and controlled to ensure consistent product purity and crystal form. This includes defining the solvent system, cooling profile, and agitation rate.
-
Filtration and Drying: Use appropriate equipment like a filter press or a Nutsche filter-dryer for efficient solid-liquid separation and drying of the final product.
-
Q5: What documentation is required for pilot plant production?
-
A5: Comprehensive documentation is crucial for process reproducibility, safety, and regulatory compliance. This includes:
-
Batch Manufacturing Records (BMRs): Detailed, step-by-step instructions for the synthesis.
-
Standard Operating Procedures (SOPs): For all equipment and analytical methods.
-
Process Safety Analysis (PSA): A thorough evaluation of the potential hazards and mitigation strategies.
-
Analytical Data: In-process controls and final product analysis (e.g., HPLC, NMR, Mass Spectrometry) to ensure quality.
-
This technical support center provides a foundational guide for the synthesis and scale-up of this compound. It is essential to perform a thorough risk assessment and process optimization at each stage of the scale-up process. Always consult with experienced process chemists and chemical engineers when transitioning from the laboratory to the pilot plant.
Technical Support Center: Managing Impurities in Pyrimidine Derivative Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in pyrimidine synthesis?
A1: Impurities in pyrimidine synthesis can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route itself.
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials in the final product mixture.
-
Side-Reaction Products: Competing reactions can lead to the formation of undesired molecules. A common example in the Biginelli reaction is the formation of Hantzsch-type 1,4-dihydropyridines (DHPs), which are often fluorescent.[1] Another common byproduct in this reaction is N-acylurea.[1]
-
Intermediates: In multi-step syntheses, incompletely converted intermediates may persist.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the reaction can contaminate the product.[2]
-
-
Degradation Products: The target pyrimidine derivative may degrade under the reaction or purification conditions, leading to impurities. For example, the alkaline conditions used to dissolve 5-fluorouracil can lead to its hydrolysis and the formation of cardiotoxic impurities like fluoroacetaldehyde.
-
Solvent-Related Impurities: Residual solvents used in the synthesis or purification steps can be present in the final product.
Q2: How do reaction conditions influence the formation of impurities?
A2: Reaction conditions play a critical role in controlling impurity profiles. Key parameters include:
-
Temperature: Higher temperatures can accelerate side reactions. For instance, in the Biginelli reaction, elevated temperatures favor the formation of the Hantzsch DHP byproduct.[1] Conversely, temperatures that are too low may lead to incomplete reactions and a higher proportion of unreacted starting materials.
-
Catalyst: The choice of catalyst can significantly influence the selectivity of a reaction. Some Lewis acids, for example, may preferentially promote the desired Biginelli reaction over the competing Hantzsch pathway.[1] An inappropriate catalyst or incorrect catalyst loading can lead to low conversion rates or the formation of side products.
-
Solvent: The polarity and properties of the solvent can affect reaction rates and the solubility of reactants and intermediates, thereby influencing the impurity profile.[2]
-
Stoichiometry and Order of Addition: Incorrect molar ratios of reactants can result in an excess of one starting material and the formation of byproducts.[2] The order in which reagents are added can also be crucial; for example, adding urea last in a Biginelli reaction can sometimes minimize its decomposition into ammonia, which can participate in side reactions.[1]
-
Atmosphere: Many organic reactions are sensitive to air and moisture. Performing syntheses under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.[2]
Q3: What are the best analytical techniques for identifying and quantifying impurities in pyrimidine derivatives?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for purity assessment, allowing for the separation and quantification of the main component and various impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities and can provide structural information through mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural elucidation of both the desired product and any isolated impurities.[1]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragments, which is crucial for identification. High-resolution mass spectrometry (HRMS) can determine the elemental composition.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick and valuable tool for monitoring reaction progress and assessing the complexity of the product mixture.[1]
Troubleshooting Guides
This section provides structured guidance for addressing common issues encountered during the synthesis and purification of pyrimidine derivatives.
Issue 1: Low Yield of the Desired Pyrimidine Derivative
A low yield can be frustrating and costly. The following decision tree can help diagnose and resolve the underlying causes.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Unexpected Impurities in the Final Product
The appearance of unknown peaks in your analytical chromatogram requires a systematic approach to identify and eliminate the source of the impurity.
Caption: Decision tree for identifying and mitigating unexpected impurities.
Data Presentation: Quantitative Analysis of Reaction Conditions
The following tables summarize the impact of different catalysts and solvents on the yield of pyrimidine derivatives, providing a basis for optimizing reaction conditions to minimize impurity formation.
Table 1: Effect of Catalyst on the Biginelli Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| FeCl₃·6H₂O | Ethanol | Reflux | 60 | 92 |
| ZnCl₂ | Solvent-free | 100 | 45 | 85 |
| αMoO₃/SiO₂ | Solvent-free | 100 | 30 | 87 |
| Fe(NO₃)₃·9H₂O | Solvent-free (grinding) | Room Temp. | 10-15 | 85-95 |
Table 2: Influence of Solvent on Pyrimidine Synthesis Yield
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | HCl | Reflux | 4 | 75 |
| Acetonitrile | Yb(OTf)₃ | Reflux | 2 | 90 |
| Dichloromethane | BF₃·OEt₂ | Room Temp. | 12 | 65 |
| Solvent-free | Montmorillonite K-10 | 100 | 1 | 88 |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of Pyrimidine Derivatives
This protocol outlines a standard method for assessing the purity of a synthesized pyrimidine derivative.
-
System Preparation:
-
HPLC System: A system equipped with a UV detector, gradient pump, and autosampler.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the pyrimidine derivative.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the target compound (typically between 254-280 nm).
-
Gradient Elution (Typical):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: Hold at 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Protocol 2: Recrystallization for Purification of Pyrimidine Derivatives
Recrystallization is a powerful technique for removing small amounts of impurities.
-
Solvent Selection:
-
Choose a solvent in which the pyrimidine derivative is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures with water or hexanes.
-
-
Dissolution:
-
Place the crude pyrimidine derivative in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was added or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a suitable temperature.
-
Signaling Pathway Visualizations
Pyrimidine derivatives are crucial in various biological processes and are often designed to interact with specific signaling pathways in drug development.
Hedgehog Signaling Pathway and Pyrimidine-Based Inhibitors
The Hedgehog (Hh) signaling pathway is vital in embryonic development and can be aberrantly activated in some cancers. Pyrimidine-based molecules have been developed as inhibitors of this pathway, often targeting the Smoothened (SMO) protein.
Caption: Inhibition of the Hedgehog pathway by a pyrimidine derivative.
mTOR Signaling and Pyrimidine Synthesis
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth and proliferation. Activated mTORC1 can stimulate de novo pyrimidine synthesis to meet the demands of cell growth.
Caption: mTORC1 signaling pathway promoting pyrimidine synthesis.
References
Technical Support Center: Catalyst Selection for Reactions with Ethyl 2-(5-bromopyrimidin-4-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(5-bromopyrimidin-4-yl)acetate. The following information is designed to assist in the selection of appropriate catalysts and reaction conditions for various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?
A1: this compound is a versatile building block for carbon-carbon and carbon-nitrogen bond formation. The most common palladium-catalyzed cross-coupling reactions for this substrate include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with primary or secondary amines.[1]
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[2]
-
Heck Coupling: For the formation of a C-C bond with alkenes.
-
Stille Coupling: For the formation of a C-C bond with organostannanes.
Q2: What are the key factors to consider when selecting a catalyst system for a reaction with this compound?
A2: The choice of catalyst system is critical for a successful reaction and depends on several factors:
-
The nature of the coupling partners: The steric and electronic properties of the boronic acid, amine, alkyne, or other coupling partner will influence catalyst selection.
-
The desired reaction conditions: Factors such as temperature, solvent, and reaction time will dictate the stability and activity of the catalyst.
-
Functional group tolerance: The presence of other functional groups on the coupling partners may require a catalyst system that is tolerant to those groups.
-
Cost and availability: The cost and commercial availability of the catalyst and ligands are also practical considerations.
Q3: Why is catalyst inhibition a potential issue with pyrimidine substrates?
A3: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition. This can result in low or no conversion of the starting material. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center and promoting the desired catalytic cycle.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired biaryl product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | Ensure the use of a pre-activated Pd(0) source or that the Pd(II) precatalyst is effectively reduced in situ. The formation of palladium black is an indicator of catalyst decomposition. Consider using more robust ligands like SPhos or XPhos. |
| Poor Transmetalation | The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The solubility of the base can be critical; a mixed solvent system (e.g., dioxane/water) can be beneficial. |
| Protodeborylation of Boronic Acid | This side reaction is more common with electron-rich or heteroaryl boronic acids. Ensure anhydrous conditions and consider using boronic esters (e.g., pinacol esters) which are generally more stable. |
| Steric Hindrance | If either coupling partner is sterically hindered, a bulkier ligand such as XPhos or RuPhos may be required to facilitate the reaction. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of side products.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ligand Choice | The choice of ligand is critical and substrate-dependent. For challenging couplings, screening a variety of ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands) is recommended. |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are typically used. The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the starting materials or product. |
| Amine Volatility | For volatile amines, the reaction should be conducted in a sealed tube to prevent loss of the nucleophile.[3] |
| Catalyst Poisoning | Certain functional groups on the amine or aryl halide can poison the catalyst. Ensure high purity of all reagents. |
Sonogashira Coupling
Issue: Homocoupling of the alkyne (Glaser coupling) is observed.
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Copper(I) Co-catalyst | While traditional Sonogashira reactions use a copper(I) co-catalyst, this can promote homocoupling. Consider using a copper-free protocol.[4] |
| Inappropriate Base | An amine base such as triethylamine or diisopropylamine is typically used. The base also acts as a solvent in some cases. |
Catalyst and Condition Selection Tables
The following tables provide a summary of typical catalyst systems and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings based on reactions with similar 5-bromopyrimidine substrates. Note: These are starting points, and optimization is often necessary for this compound.
Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidines
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | >90 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | 12 | 80-90 |
Table 2: Buchwald-Hartwig Amination of Heteroaryl Bromides
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 2-24 | 70-95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 12-24 | 60-85 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 100 | 18 | 75-90 |
Table 3: Sonogashira Coupling of 5-Bromopyrimidines
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 3-16 | 80-95 |
| Pd(PPh₃)₄ | CuI | DIPA | DMF | 60 | 6 | >90 |
| [PdCl(allyl)]₂ | None | Cs₂CO₃ | Dioxane | 80 | 12 | 70-85 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To a dry flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
General Procedure for a Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add anhydrous, degassed toluene.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Procedure for a Sonogashira Coupling Reaction
-
To a flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%) if applicable.
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature or with heating until completion (monitor by TLC or LC-MS).[2]
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[6]
References
Work-up procedures for reactions containing Ethyl 2-(5-bromopyrimidin-4-yl)acetate
Technical Support Center: Ethyl 2-(5-bromopyrimidin-4-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions I should take when working with this compound?
A1: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Q2: How should I purify the crude product of a reaction containing this compound?
A2: The most common method for purifying crude products of reactions involving this compound is flash column chromatography on silica gel. The choice of eluent will depend on the specific reaction and the polarity of the product and byproducts. A common starting point is a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be an effective purification method.
Q3: My Suzuki-Miyaura coupling reaction using this compound is not proceeding to completion. What are the possible causes?
A3: Incomplete Suzuki-Miyaura coupling reactions can be due to several factors:
-
Catalyst Inactivity: Ensure your palladium catalyst is active. The use of pre-catalysts or the addition of a suitable ligand can enhance catalytic activity.
-
Suboptimal Base: The choice of base is crucial for the transmetalation step. Common bases include potassium carbonate, cesium carbonate, or potassium phosphate. The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent and Temperature: The reaction may require a different solvent system (e.g., dioxane/water, toluene/water) or a higher temperature to proceed efficiently.
-
Inert Atmosphere: It is critical to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent catalyst degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of reactions involving this compound.
Problem 1: Low Yield of Desired Product After Work-up
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before initiating the work-up. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is optimized for the solubility of your product in the organic phase. Perform multiple extractions with the organic solvent to maximize recovery. |
| Product Degradation | If the product is sensitive to acid or base, use a neutral work-up procedure. Avoid prolonged exposure to harsh conditions. |
| Emulsion Formation | To break emulsions during extraction, add a small amount of brine or filter the mixture through a pad of celite. |
Problem 2: Presence of Impurities in the Final Product
| Impurity Type | Identification | Removal Strategy |
| Unreacted Starting Material | TLC, LC-MS, or Nuclear Magnetic Resonance (NMR) spectroscopy. | Optimize the stoichiometry of your reactants. If the starting material persists, it can often be removed by column chromatography. |
| Homocoupled Byproduct (in cross-coupling reactions) | Can be identified by NMR and Mass Spectrometry. | Ensure proper degassing of solvents and maintain a strict inert atmosphere. The polarity of the homocoupled product may be different enough from the desired product to allow for separation by column chromatography. |
| Palladium Residues | The purified product may have a dark color. | Filter the reaction mixture through a pad of celite before work-up. Treatment with activated carbon or a palladium scavenger can also be effective. |
| Solvent Impurities | Residual solvents can be identified by NMR. | Dry the final product under high vacuum for an extended period. |
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Range/Value |
| Reaction Time | 2 - 24 hours |
| Temperature | 80 - 100 °C |
| Typical Yield | 60 - 95% (highly substrate dependent) |
| Purity after Chromatography | >95% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for reactions involving this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yields.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-(5-bromopyrimidin-4-yl)acetate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Ethyl 2-(5-bromopyrimidin-4-yl)acetate and its positional isomers. Understanding the differential reactivity of these building blocks is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science. This document outlines the theoretical principles governing their reactivity, supported by generalized experimental protocols for key cross-coupling reactions.
Theoretical Reactivity Profile
The reactivity of bromopyrimidine derivatives in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is primarily influenced by the electronic properties of the pyrimidine ring and the position of the bromine atom. The electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, generally enhances the reactivity of the C-Br bond compared to bromobenzene.
The generally accepted order of reactivity for halogens in such reactions is I > Br > Cl > F. For bromopyrimidines, the position of the bromine atom significantly impacts the susceptibility of the C-Br bond to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step. The established reactivity order for the different positions on the pyrimidine ring is:
C4(6) > C2 > C5
This trend is attributed to the varying electron density at each position, with the C4 and C6 positions being the most electron-deficient and thus most activated towards oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.
Based on this principle, we can predict the relative reactivity of Ethyl 2-(bromopyrimidinyl)acetate isomers. The primary isomers of interest include:
-
Ethyl 2-(5-bromopyrimidin-4-yl )acetate
-
Ethyl 2-(2-bromopyrimidin-4-yl )acetate
-
Ethyl 2-(4-bromopyrimidin-2-yl )acetate
-
Ethyl 2-(5-bromopyrimidin-2-yl )acetate
-
Ethyl 2-(2-bromopyrimidin-5-yl )acetate
-
Ethyl 2-(4-bromopyrimidin-5-yl )acetate
Therefore, isomers with the bromine atom at the 4-position are expected to be the most reactive, followed by those with the bromine at the 2-position, and lastly, those with the bromine at the 5-position. The position of the ethyl acetate group is expected to have a secondary electronic effect on the reactivity.
Experimental Data Comparison
To facilitate a practical understanding, the following sections provide detailed, generalized experimental protocols for three key palladium-catalyzed cross-coupling reactions. These protocols can be adapted for the specific isomers of Ethyl 2-(bromopyrimidinyl)acetate to empirically determine their relative reactivities.
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.
General Protocol:
-
To a dry Schlenk flask, add the Ethyl 2-(bromopyrimidinyl)acetate isomer (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
General Protocol:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the Ethyl 2-(bromopyrimidinyl)acetate isomer (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Add an anhydrous, degassed solvent like toluene or dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling
The Sonogashira coupling is utilized for the formation of C-C bonds between sp² and sp carbon atoms.
General Protocol:
-
To a Schlenk flask, add the Ethyl 2-(bromopyrimidinyl)acetate isomer (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent, such as triethylamine or a mixture of THF and triethylamine (5 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.
-
Stir the reaction at room temperature to 60 °C for 2-8 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The reactivity of this compound and its isomers in palladium-catalyzed cross-coupling reactions is predicted to follow the general trend of C4 > C2 > C5 for the position of the bromine atom. While direct comparative experimental data is scarce, the provided generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer a robust starting point for researchers to empirically investigate and compare the reactivity of these valuable synthetic building blocks. Such studies will be instrumental in optimizing synthetic strategies for the development of novel pharmaceuticals and functional materials.
References
A Comparative Guide to the Synthesis of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a valuable building block in medicinal chemistry, and identifying the most effective synthetic route is crucial for optimizing cost, time, and resource allocation. This guide provides a comparative analysis of three distinct synthetic pathways to this target molecule, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Minisci Reaction & Homologation | Route 2: Condensation & Homologation | Route 3: Malonic Ester Synthesis |
| Starting Materials | 5-Bromopyrimidine, Ethyl Pyruvate | Formamidine Acetate, Mucobromic Acid | 4-Chloro-5-bromopyrimidine, Diethyl Malonate |
| Overall Yield | ~35-45% (estimated) | ~2-7% | ~50-60% (estimated) |
| Number of Steps | 2 | 3 | 2 |
| Key Advantages | Higher yielding precursor synthesis. | Utilizes inexpensive starting materials. | Potentially higher overall yield and good convergency. |
| Key Disadvantages | Use of hazardous diazomethane in homologation. | Very low yield in the initial condensation. | Requires synthesis of the starting halopyrimidine. |
Route 1: Minisci Radical Alkoxycarbonylation followed by Arndt-Eistert Homologation
This approach involves the direct C-H functionalization of 5-bromopyrimidine to introduce a carboxylate group, which is then elongated to the desired acetate.
Logical Workflow:
A Comparative Spectroscopic Analysis of Bromopyrimidine Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of two positional isomers of bromopyrimidine: 2-bromopyrimidine and 5-bromopyrimidine. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in various research and development settings, including pharmaceutical synthesis and quality control. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental protocols for these analytical techniques. Due to the limited availability of experimental data for 4-bromopyrimidine, this guide focuses on the 2- and 5- isomers.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-bromopyrimidine and 5-bromopyrimidine, allowing for a direct comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Solvent |
| 2-Bromopyrimidine | 8.75 | d | 4.8 | H-4, H-6 | CDCl₃ |
| 7.35 | t | 4.8 | H-5 | CDCl₃ | |
| 5-Bromopyrimidine | 9.15 | s | - | H-2 | CDCl₃ |
| 8.80 | s | - | H-4, H-6 | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Assignment | Solvent |
| 2-Bromopyrimidine | 161.5 | C-4, C-6 | CDCl₃ |
| 157.0 | C-2 | CDCl₃ | |
| 121.0 | C-5 | CDCl₃ | |
| 5-Bromopyrimidine | 158.5 | C-4, C-6 | CDCl₃ |
| 157.8 | C-2 | CDCl₃ | |
| 118.0 | C-5 | CDCl₃ |
Table 3: IR Spectroscopic Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| 2-Bromopyrimidine | ~3050 | Aromatic C-H stretch |
| ~1560, 1540 | C=N, C=C ring stretching | |
| ~770 | C-Br stretch | |
| 5-Bromopyrimidine | ~3070 | Aromatic C-H stretch |
| ~1550, 1530 | C=N, C=C ring stretching | |
| ~790 | C-Br stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Ionization Method |
| 2-Bromopyrimidine | 158/160 (M⁺, M⁺+2) | 79 (Br⁺), 79 (C₄H₃N₂⁺) | Electron Ionization (EI) |
| 5-Bromopyrimidine | 158/160 (M⁺, M⁺+2) | 79 (Br⁺), 79 (C₄H₃N₂⁺) | Electron Ionization (EI) |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the bromopyrimidine isomers.
A Comparative Guide to the Purity Assessment of Ethyl 2-(5-bromopyrimidin-4-yl)acetate by HPLC and NMR
Introduction: Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The purity of this starting material is critical as impurities can affect reaction yields, lead to the formation of unwanted byproducts, and impact the safety and efficacy of the final product.[1] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and commonly employed analytical techniques for purity determination.[2][3]
This guide provides an objective comparison of HPLC and NMR for the purity assessment of this compound. It includes detailed experimental protocols, supporting data presented in comparative tables, and a discussion of the orthogonal strengths of each method.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a premier separation technique used to identify, quantify, and purify individual components of a mixture.[4] For purity assessment, it excels at separating the main compound from process-related impurities and degradation products. Quantification is typically achieved by comparing the peak area of the analyte to that of a reference standard, generating a purity value based on the relative peak areas.
Experimental Protocol: HPLC
A reverse-phase HPLC (RP-HPLC) method is generally suitable for analyzing pyrimidine derivatives.[5]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical starting condition could be 70% A and 30% B.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or 270 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
Data Presentation: HPLC Performance Characteristics
| Feature | Performance for this compound Analysis |
| Principle | Chromatographic separation based on polarity, followed by UV detection. |
| Quantification | Relative area percentage of the main peak against all detected peaks. |
| Sensitivity | High (typically ppm or ppb level), ideal for detecting trace impurities.[2] |
| Throughput | High, with typical run times of 15-30 minutes per sample.[3] |
| Sample Consumption | Low (microgram range).[3] |
| Destructive? | Yes, the sample is consumed during the analysis.[3] |
| Strengths | Excellent for resolving complex mixtures and quantifying known impurities against a reference. |
| Limitations | Requires a reference standard for absolute quantification; non-UV active impurities are not detected.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis (qNMR).[7] Unlike HPLC, ¹H NMR can provide an absolute purity value without requiring a reference standard of the analyte itself.[2] This is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a known amount of an internal standard.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial. Dissolve the mixture in ~0.7 mL of the deuterated solvent. Transfer the solution to an NMR tube.
-
Acquisition Parameters:
-
Pulse Angle: 30-90°
-
Relaxation Delay (d1): 30-60 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 8-16 scans are typically sufficient.[3]
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate the well-resolved signals of the analyte and the internal standard to calculate purity.
Data Presentation: NMR Performance Characteristics
| Feature | Performance for this compound Analysis |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Quantification | Absolute purity via comparison of analyte signal integral to an internal standard of known purity.[2] |
| Sensitivity | Lower than HPLC (typically requires >1% impurity for detection). |
| Throughput | Lower, especially for quantitative analysis due to long relaxation delays.[3] |
| Sample Consumption | Higher (milligram range).[3] |
| Destructive? | No, the sample can be fully recovered after analysis.[3] |
| Strengths | Provides structural confirmation of the main component and impurities; absolute quantification without an analyte reference standard.[2][3] |
| Limitations | Lower sensitivity; signal overlap can complicate quantification in complex mixtures.[8] |
Comparative Summary and Workflow
Both HPLC and NMR offer distinct advantages for purity assessment. HPLC provides high sensitivity for detecting trace impurities, while NMR offers structural confirmation and absolute quantification without needing a specific reference standard for the target compound.[2][9] For comprehensive quality control, a dual approach is often recommended.[3][8]
The diagram below illustrates the fundamental differences in the principles of purity determination by HPLC and NMR.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 9. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Pyrimidine and Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and pyridine rings are fundamental heterocyclic scaffolds that form the core of a vast array of biologically active molecules. Their presence in natural products, such as nucleic acids and vitamins, and in numerous synthetic drugs highlights their significance in medicinal chemistry. Both structures serve as versatile templates for the design of novel therapeutic agents targeting a wide range of diseases. This guide provides an objective comparison of the biological activities of pyrimidine and pyridine derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data.
Comparative Anticancer Activity
The development of novel anticancer agents is a primary focus of research involving pyrimidine and pyridine derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases.
A study on the inhibition of the c-Met receptor tyrosine kinase, which is implicated in tumorigenesis, provides a direct comparison of pyridine and pyrimidine-containing derivatives. The results indicate that both scaffolds can be tailored to exhibit potent anticancer activity.
Table 1: Comparative in vitro Anticancer Activity of Pyridine and Pyrimidine Derivatives against c-Met Kinase
| Compound ID | Heterocyclic Core | c-Met IC50 (nM) | EBC-1 Cell Line IC50 (nM) |
| 13d | Pyrimidine | Potent (exact value not specified) | 127 |
| Analogues | Pyridine | Moderate to Potent | Not specified |
Data sourced from a study on the synthesis and evaluation of pyridine and pyrimidine derivatives as type II c-Met inhibitors.[1]
Another study provides IC50 values for a pyrimidine and a pyridine derivative against a panel of human cancer cell lines, demonstrating their broad-spectrum anticancer potential.[2]
Table 2: Comparative Cytotoxicity (IC50 in µg/mL) of a Pyrimidine and a Pyridine Derivative
| Cell Line | Compound 8 (Pyrimidine) | Compound 14 (Pyridine) |
| MCF7 (Breast) | 3.80 | 7.00 |
| HEPG2 (Liver) | 4.00 | 3.60 |
| HEP2 (Larynx) | 4.40 | 8.00 |
| HCT116 (Colon) | 4.00 | 7.40 |
| Caco2 (Colon) | 4.30 | 11.80 |
| H460 (Lung) | 8.50 | 12.50 |
| FaDu (Pharynx) | 3.80 | 5.70 |
| Vero (Normal) | 4.30 | 4.00 |
Data from a study on the biological evaluation of pyrimidine and pyridine derivatives as potential EGFR inhibitors.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (pyrimidine and pyridine derivatives) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway: c-Met Inhibition
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Pyrimidine derivatives have been developed as potent inhibitors of this pathway.
Comparative Antimicrobial Activity
Both pyrimidine and pyridine derivatives have been extensively investigated for their antimicrobial properties. While numerous studies report the antimicrobial activity of each class of compounds individually, direct comparative studies with structurally analogous derivatives against the same panel of microorganisms are less common in the literature. The available data suggests that both scaffolds can be functionalized to yield potent antibacterial and antifungal agents.
One study reported the antibacterial activity of newly synthesized pyrimidine and pyridine derivatives, with some compounds showing activity against both Gram-positive and Gram-negative bacteria.[3]
Table 3: Antibacterial Activity (Inhibition Zone in mm) of Selected Pyrimidine and Pyridine Derivatives
| Compound ID | Heterocyclic Core | B. cereus | M. luteus | S. aureus | E. coli | P. aeruginosa | S. marcescens |
| 2a | Pyrimidine | + | + | + | + | + | + |
| 3a | Pyridine | + | + | + | + | + | + |
| 3c | Pyridine | 16 | 14 | 13 | 15 | 13 | 14 |
| 9 | Pyridine | + | + | + | + | + | + |
(+) indicates activity, but the exact zone of inhibition was not specified in the abstract.[3]
Another review highlighted various pyridine derivatives with notable antibacterial activity, providing MIC values against common pathogens.[4]
Table 4: MIC Values (µg/mL) of Selected Pyridine Derivatives
| Compound ID | S. aureus | E. coli |
| 66 | 56 ± 0.5% inhibition at 100 µg/mL | 55 ± 0.5% inhibition at 100 µg/mL |
| Ragab et al. compounds | 18-31 µM | 18-31 µM |
Data from a review on pyridine compounds with antimicrobial activities.[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Comparative Enzyme Inhibition
The inhibition of specific enzymes is a key mechanism of action for many drugs. Both pyrimidine and pyridine derivatives have been successfully designed as potent enzyme inhibitors.
A comparative study on new pyrimidine and pyridine derivatives as cholinesterase inhibitors revealed interesting structure-activity relationships.
Table 5: Comparative Inhibition of Cholinesterases by Pyrimidine and Pyridine Derivatives
| Compound Class | Target Enzyme | Potency |
| Pyrimidine amines | EeAChE | More potent than pyridine analogs |
| Pyridine amines | eqBChE | More potent than pyrimidine analogs |
EeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: equine Butyrylcholinesterase. Data from a study on multitarget cholinesterase inhibitors.[5][6][7]
Another study on pyridine and pyrimidine analogs of acetaminophen as inhibitors of cyclooxygenase (COX) found that the pyrimidinols were significantly more potent inhibitors of prostaglandin biosynthesis than acetaminophen.[8]
Signaling Pathway: COX-2 Inhibition in Inflammation
Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the inflammatory response by catalyzing the production of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. Pyridine-pyrimidine hybrids have been designed as selective COX-2 inhibitors.[9]
Conclusion
Both pyrimidine and pyridine scaffolds are exceptionally versatile and privileged structures in drug discovery. The presented data demonstrates that derivatives of both heterocycles can be designed to exhibit potent anticancer, antimicrobial, and enzyme inhibitory activities. The choice between a pyrimidine or a pyridine core in drug design will often depend on the specific biological target and the desired structure-activity relationship. For instance, in the case of cholinesterase inhibition, a pyrimidine core may be favored for targeting AChE, while a pyridine core may be more suitable for BChE inhibition.[5][6][7] Similarly, subtle structural modifications on either scaffold can lead to significant differences in anticancer potency and selectivity. This comparative guide highlights the importance of considering both heterocyclic systems in the development of new therapeutic agents and provides a foundation for further research and rational drug design.
References
- 1. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ju.edu.sa [ju.edu.sa]
A Comparative Guide to the Synthesis of Ethyl 2-(5-bromopyrimidin-4-yl)acetate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-(5-bromopyrimidin-4-yl)acetate, a key intermediate in the development of various pharmacologically active compounds, presents a challenge due to the limited availability of established synthetic protocols in publicly accessible literature. This guide provides a comprehensive cost-benefit analysis of a proposed, robust synthetic pathway, designed to be both efficient and scalable. The analysis includes a detailed experimental protocol, a breakdown of associated costs, and a discussion of the strategic advantages and disadvantages of this approach.
Proposed Synthetic Pathway: Malonic Ester Synthesis
A thorough review of synthetic strategies for analogous pyrimidine derivatives suggests that a nucleophilic substitution reaction using a malonic ester represents a highly plausible and effective approach. This method involves the reaction of a suitably activated 5-bromopyrimidine with diethyl malonate in the presence of a strong base, followed by hydrolysis and decarboxylation to yield the target acetate.
A key starting material for this proposed pathway is 5-bromo-2,4-dichloropyrimidine, which allows for selective substitution at the more reactive 4-position. The presence of the chloro- group at the 2-position can be addressed in a subsequent reduction step if necessary, or it may be a desired feature for further diversification. For the purpose of this guide, we will focus on the synthesis of the direct precursor, which can be readily converted to the final product.
Experimental Protocols
Synthesis of Diethyl 2-((5-bromo-2-chloropyrimidin-4-yl)malonate)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), diethyl malonate (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at this temperature for 30 minutes, allowing for the formation of the sodium salt of diethyl malonate.
-
A solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting pyrimidine.
-
Upon completion, the reaction is carefully quenched by the slow addition of water. The mixture is then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford diethyl 2-((5-bromo-2-chloropyrimidin-4-yl)malonate).
Synthesis of this compound
-
The purified diethyl 2-((5-bromo-2-chloropyrimidin-4-yl)malonate) is dissolved in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours to effect both hydrolysis of one ester group and subsequent decarboxylation.
-
The reaction progress is monitored by TLC or high-performance liquid chromatography (HPLC).
-
After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate).
-
The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude product is purified by column chromatography to yield this compound.
Cost-Benefit Analysis
The economic and practical feasibility of this synthetic route is summarized below. Prices are estimates based on commercially available listings and may vary depending on the supplier and scale of the synthesis.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Estimated Cost (USD/mol) | Key Considerations |
| 5-bromo-2,4-dichloropyrimidine | 227.86 | 200 - 400 | Key starting material, availability and purity are crucial. |
| Diethyl malonate | 160.17 | 20 - 50 | Inexpensive and readily available C2 source.[1][2][3] |
| Sodium Hydride (60% in oil) | 24.00 | 50 - 100 | Highly reactive and pyrophoric; requires careful handling.[4][5][6][7][8] |
| Tetrahydrofuran (THF) | 72.11 | 10 - 30 | Anhydrous solvent is necessary for the enolate formation. |
| Ethyl Acetate | 88.11 | 5 - 15 | Common solvent for extraction and chromatography. |
| Silica Gel | - | 1 - 5 (per kg) | Required for purification, cost depends on scale. |
Benefits:
-
High-Yielding Chemistry: The malonic ester synthesis is a well-established and generally high-yielding method for the formation of carbon-carbon bonds.
-
Readily Available Starting Materials: The key reagents, diethyl malonate and sodium hydride, are common laboratory chemicals. While 5-bromo-2,4-dichloropyrimidine is a more specialized starting material, it is commercially available from several suppliers.
-
Scalability: This synthetic route is amenable to scaling up for larger-scale production.
-
Versatility: The intermediate, diethyl 2-((5-bromo-2-chloropyrimidin-4-yl)malonate), offers a handle for further chemical modifications if desired.
Costs and Drawbacks:
-
Hazardous Reagents: The use of sodium hydride requires appropriate safety precautions due to its flammability and reactivity with water.
-
Anhydrous Conditions: The formation of the enolate necessitates the use of anhydrous solvents and an inert atmosphere, which can add to the operational complexity and cost.
-
Multi-step Process: The two-step nature of the synthesis (substitution followed by decarboxylation) increases the overall reaction time and may reduce the overall yield.
-
Purification: Chromatographic purification is required for both the intermediate and the final product, which can be time-consuming and solvent-intensive, especially on a large scale.
Alternative Synthetic Considerations
While the malonic ester synthesis is a strong candidate, other synthetic strategies could be considered, though they present their own set of challenges:
-
Reformatsky Reaction: This reaction involves the use of an α-halo ester and zinc to form a zinc enolate, which could then react with the chloropyrimidine. While this avoids the use of sodium hydride, the preparation and handling of the organozinc reagent can be technically demanding.[9][10][11][12][13]
-
Direct C-H Arylation: More modern cross-coupling methods could potentially be employed to directly couple a C-H bond of an acetate equivalent with the 4-position of the pyrimidine. However, developing such a method would likely require significant optimization of catalysts and reaction conditions.
Conclusion
The proposed synthesis of this compound via a malonic ester pathway presents a practical and economically viable option for researchers and drug development professionals. While it involves the handling of hazardous materials and requires standard organic synthesis techniques, the use of readily available starting materials and the reliability of the chemical transformations make it a strong choice for producing this valuable intermediate. Further process optimization could potentially reduce costs and improve efficiency, particularly on an industrial scale.
References
- 1. 丙二酸二乙酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. Diethyl malonate, 99+% 10 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Diethyl malonate, 250 ml, CAS No. 105-53-3 | Aliphatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. Sodium hydride price,buy Sodium hydride - chemicalbook [m.chemicalbook.com]
- 5. nanochemazone.com [nanochemazone.com]
- 6. strem.com [strem.com]
- 7. labdepotinc.com [labdepotinc.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. organicreactions.org [organicreactions.org]
Validating the Structure of Ethyl 2-(5-bromopyrimidin-4-yl)acetate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of the analytical techniques used to confirm the structure of Ethyl 2-(5-bromopyrimidin-4-yl)acetate and its derivatives, offering insights into expected data and experimental considerations.
The synthesis of pyrimidine derivatives is a significant area of focus in medicinal chemistry due to their wide range of biological activities. Among these, this compound serves as a key intermediate for the development of various therapeutic agents. Accurate structural elucidation is paramount to understanding the structure-activity relationships (SAR) and ensuring the efficacy and safety of the final compounds.
Spectroscopic and Chromatographic Analysis
The primary methods for validating the structure of this compound and its derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is also a crucial tool for assessing the purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound derivatives.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For a typical this compound structure, one would expect to observe distinct signals for the aromatic protons on the pyrimidine ring, the methylene protons of the acetate group, and the ethyl ester protons (a quartet and a triplet). The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and connectivity of the protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals to identify would include those for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, the methylene carbon of the acetate group, and the carbons of the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can further confirm the structure. For this compound, the mass spectrum should show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) is expected, providing strong evidence for the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹), C-O stretching, C-N stretching of the pyrimidine ring, and C-H stretching of the alkyl and aromatic groups.
Comparative Data of Pyrimidine Derivatives
The following table summarizes typical spectroscopic data for pyrimidine derivatives, providing a basis for comparison when analyzing a newly synthesized this compound derivative.
| Analytical Technique | Ethyl 2-(pyrimidin-4-yl)acetate (Hypothetical Data) | Alternative: Ethyl 2-(pyridin-2-yl)acetate |
| ¹H NMR (δ, ppm) | Pyrimidine H: ~8.5-9.2, CH₂: ~3.8, OCH₂: ~4.2 (q), CH₃: ~1.3 (t) | Pyridine H: ~7.2-8.6, CH₂: ~3.9, OCH₂: ~4.1 (q), CH₃: ~1.2 (t) |
| ¹³C NMR (δ, ppm) | C=O: ~170, Pyrimidine C: ~150-160, CH₂: ~45, OCH₂: ~61, CH₃: ~14 | C=O: ~171, Pyridine C: ~122-158, CH₂: ~46, OCH₂: ~61, CH₃: ~14 |
| MS (m/z) | [M]+ corresponding to C₈H₁₀N₂O₂ | [M]+ corresponding to C₉H₁₁NO₂ |
| IR (cm⁻¹) | C=O: ~1740, C-N: ~1550, C-O: ~1200 | C=O: ~1735, C-N: ~1590, C-O: ~1250 |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data.
General Synthesis Protocol for Ethyl 2-(pyrimidin-4-yl)acetate Derivatives
A common synthetic route involves the reaction of a substituted 4-chloropyrimidine with ethyl acetoacetate in the presence of a base. The reaction progress is typically monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified, often by column chromatography.
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
Mass Spectrometry Sample Preparation
-
For Electrospray Ionization (ESI), dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
For Electron Impact (EI) ionization, a more volatile sample is required, and it is introduced directly or via a gas chromatograph.
Infrared Spectroscopy Sample Preparation
-
For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of this compound derivatives.
Caption: A flowchart illustrating the key stages from synthesis to structural confirmation.
Signaling Pathway Context
Derivatives of this compound are often designed as inhibitors of specific signaling pathways implicated in disease. For example, they may target protein kinases, which are crucial components of many cellular signaling cascades. The validated structure is essential for molecular modeling and understanding how the compound interacts with its biological target.
Caption: A simplified diagram of a kinase signaling pathway targeted by pyrimidine derivatives.
By adhering to rigorous analytical methodologies and comparing experimental data with established values for similar compounds, researchers can confidently validate the structure of novel this compound derivatives, paving the way for their successful application in drug discovery and development.
Benchmarking the Efficiency of Ethyl 2-(5-bromopyrimidin-4-yl)acetate in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected efficiency of Ethyl 2-(5-bromopyrimidin-4-yl)acetate in key cross-coupling reactions. While specific experimental data for this exact molecule is limited in published literature, this document benchmarks its potential performance by drawing on extensive data from closely related bromopyrimidine isomers and other halopyrimidines. The comparisons herein serve as a valuable predictive tool for reaction design and optimization.
Executive Summary
This compound is a versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyura, Heck, and Sonogashira couplings is critical for its utility. Based on established trends in halopyrimidine reactivity, the bromine atom at the 5-position is expected to offer a good balance of reactivity and stability, making it a suitable substrate for a variety of cross-coupling transformations. This guide presents a comparative analysis of its expected performance against other halogenated pyrimidine alternatives, supported by experimental data from analogous systems.
Data Presentation: Comparative Efficiency in Cross-Coupling Reactions
The following tables summarize quantitative data for cross-coupling reactions of bromopyrimidine derivatives and related compounds, providing a benchmark for the expected performance of this compound.
Table 1: Suzuki-Miyura Coupling of Halopyrimidines with Arylboronic Acids
| Entry | Halopyrimidine | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 88 | [1] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [2][3] |
| 3 | 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | High (selective at C5) | Adapted from[4] |
| 4 | 2-Amino-4-bromopyridine | Arylboronic acid | Pd₂(dba)₃ (1.5) | Ligand 1* | KF | 1,4-Dioxane | 80 | 12 | 74-91 | [5] |
*Ligand 1 refers to a specific phosphine ligand mentioned in the source.
Table 2: Heck Coupling of Bromo-Heterocycles with Alkenes
| Entry | Bromo-Heterocycle | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Ethyl acrylate | Pd(OAc)₂ (1) | None | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 | [6] |
| 2 | Aryl Bromide | Styrene | Pd(OAc)₂ (1) | Tetrahydropyrimidinium Salt (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 75-98 | [6] |
| 3 | 5-Bromopyrimidine | Alkene | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine | Amine Base | Toluene or Dioxane | 80-140 | 12-24 | Good (General) | [7] |
Table 3: Sonogashira Coupling of Halopyrimidines with Terminal Alkynes
| Entry | Halopyrimidine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | 3-16 | 85 | [8] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 | [9] |
| 3 | Heteroaryl Halides | Phenylacetylene | [PdCl(C₃H₅)]₂/Tedicyp (0.1-1) | CuI (5) | K₂CO₃ | DMF | 100 | 20 | Good to Excellent | [3] |
Experimental Protocols
The following are detailed methodologies for key cross-coupling reactions, adapted from literature for substrates similar to this compound. These protocols can serve as a starting point for optimization.
Suzuki-Miyura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[1]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.[1]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., ethyl acrylate, styrene) (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene, if required)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)
-
Solvent (e.g., DMF, Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound, palladium catalyst, and ligand (if applicable).[7]
-
Add the anhydrous solvent, followed by the base and the alkene.[7]
-
Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-140 °C).[7]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[8]
-
Add anhydrous THF and triethylamine.[8]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.[8]
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS until completion.[8]
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.[8]
Mandatory Visualizations
Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jeolusa.com [jeolusa.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In-silico modeling of Ethyl 2-(5-bromopyrimidin-4-yl)acetate derivatives' binding affinity
For Researchers, Scientists, and Drug Development Professionals
The in-silico modeling of small molecules has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity of potential drug candidates and guide synthetic efforts. This guide provides a comparative analysis of pyrimidine derivatives, a class of compounds extensively studied for their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. While direct in-silico studies on Ethyl 2-(5-bromopyrimidin-4-yl)acetate derivatives are not extensively available in the public domain, this guide leverages available data on structurally related pyrimidine-based EGFR inhibitors to provide a framework for understanding their binding affinity and the methodologies used for their evaluation.
Overexpression of EGFR is a significant factor in the progression of various cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer.[1][2][3] The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has proven to be a successful therapeutic strategy.[3][4] Pyrimidine-based scaffolds are of particular interest due to their structural similarity to the adenine core of ATP, allowing them to act as competitive inhibitors.[5][6]
This guide will delve into the quantitative data on the binding affinities of various pyrimidine derivatives against EGFR, detail the experimental protocols for key in-silico techniques, and visualize the workflows and conceptual relationships involved in the computational drug design process.
Comparative Binding Affinity of Pyrimidine-Based EGFR Inhibitors
The following tables summarize the in-vitro inhibitory activity (IC50 values) of various pyrimidine derivatives against EGFR. A lower IC50 value indicates a higher potency of the compound. The data is compiled from multiple studies and serves as a benchmark for comparing the efficacy of different structural modifications on the pyrimidine scaffold.
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| Gefitinib | Anilinoquinazoline | EGFR (Wild-Type) | 18.2 | [7] |
| Erlotinib | Anilinoquinazoline | EGFR (Wild-Type) | - | [8] |
| Afatinib | Quinazoline | EGFR (Wild-Type) | 31 | [8] |
| Osimertinib | Pyrimidine | EGFR (T790M Mutant) | 8.5 | [7] |
| Compound 12 | Imidazo[1,2-a]quinoxaline | EGFR (Wild-Type) | 14.5 | [7] |
| Compound 12 | Imidazo[1,2-a]quinoxaline | EGFR (T790M Mutant) | 35.4 | [7] |
| Compound 4 | Pyrazolo[3,4-d]pyrimidine | EGFR | 54 | [4] |
| Compound 15 | Pyrazolo[3,4-d]pyrimidine | EGFR | 135 | [4] |
| Compound 16 | Pyrazolo[3,4-d]pyrimidine | EGFR | 34 | [4] |
| Compound R8 | Pyrimidine Derivative | EGFR | 18,500 (MDA-MB-231 cell line) | [9][10] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for In-Silico Modeling
The following sections detail the methodologies commonly employed in the in-silico evaluation of pyrimidine-based EGFR inhibitors. These protocols are based on established practices described in the scientific literature.[9][11][12]
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[12]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., CHARMm).
-
The protein structure is then minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the pyrimidine derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock, Glide, MOE) is used to perform the simulation.[4]
-
The binding site on the receptor is defined, typically as a grid box encompassing the active site where ATP binds.
-
The docking algorithm explores various conformations and orientations of the ligand within the binding site.
-
The binding affinity is estimated using a scoring function, which calculates the free energy of binding (e.g., in kcal/mol). Lower binding energy values indicate a more favorable interaction.[12]
-
-
Analysis of Results:
-
The docked poses of the ligands are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the EGFR active site, such as Met793 in the hinge region.[13]
-
The predicted binding affinities are compared to experimental data (e.g., IC50 values) to validate the docking protocol.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][11]
-
Data Set Preparation:
-
A dataset of pyrimidine derivatives with their corresponding experimental biological activity (e.g., pIC50 = -log(IC50)) is compiled.
-
The dataset is typically divided into a training set (for model development) and a test set (for model validation).
-
-
Descriptor Calculation:
-
A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
-
-
Model Development:
-
Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.
-
-
Model Validation:
-
The predictive power of the QSAR model is assessed using various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE).[11] A robust and predictive QSAR model will have high R² and q² values and a low RMSE.
-
-
Interpretation and Application:
-
The QSAR model can be used to predict the biological activity of new, untested pyrimidine derivatives.
-
The model can also provide insights into the structural features that are important for high binding affinity, which can guide the design of more potent inhibitors.
-
Visualizing In-Silico Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for molecular docking and QSAR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Catalysts for the Functionalization of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of Ethyl 2-(5-bromopyrimidin-4-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. Due to a lack of extensive published data for this specific substrate, this guide presents a representative comparison based on established protocols for similar bromopyrimidine scaffolds. The data herein is intended to provide a strategic starting point for reaction optimization.
Introduction to Catalytic C-C and C-N Bond Formation
The functionalization of heteroaromatic compounds is a cornerstone of modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position of the pyrimidine ring in this compound. This guide focuses on three of the most prevalent and effective methods: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Each of these reactions utilizes a unique combination of a palladium precursor and a phosphine ligand to achieve high efficiency and selectivity.
Comparative Performance of Catalyst Systems
The choice of catalyst system is critical for the successful functionalization of this compound. The following table summarizes the representative performance of commonly employed catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on this substrate.
| Reaction Type | Catalyst System | Coupling Partner | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | 1,4-Dioxane/H₂O | K₂CO₃ | 90 | 12 | 85 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | THF / Et₃N | Et₃N | 60 | 6 | 92 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Primary/Secondary Amine | Toluene | NaOtBu | 100 | 18 | 78 |
Experimental Protocols
Detailed below are representative experimental protocols for the functionalization of this compound using the aforementioned catalytic systems.
Suzuki-Miyaura Coupling
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
The reaction mixture is heated to 90°C and stirred for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and Copper(I) iodide (CuI)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and the terminal alkyne (1.5 mmol).
-
Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Add degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 5 mL).
-
The reaction mixture is stirred at 60°C for 6 hours.
-
After completion, the mixture is cooled, and the solvent is removed in vacuo.
-
The residue is redissolved in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product is purified by flash column chromatography.
Buchwald-Hartwig Amination
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and Xantphos (0.06 mmol, 6 mol%).
-
Add sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add dry, degassed toluene (10 mL).
-
The reaction mixture is heated to 100°C for 18 hours.
-
After cooling, the reaction is quenched with saturated aqueous sodium bicarbonate (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified via column chromatography.
Mechanistic Overviews and Experimental Workflow
The following diagrams illustrate the generalized catalytic cycles for each reaction type and a typical experimental workflow.
Justification for Using Ethyl 2-(5-bromopyrimidin-4-yl)acetate Over Other Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of novel therapeutics, particularly kinase inhibitors. The strategic functionalization of this core structure is paramount in achieving desired potency and selectivity. Ethyl 2-(5-bromopyrimidin-4-yl)acetate emerges as a critical building block in this context, offering a unique combination of reactivity and structural features. This guide provides an objective comparison of its performance with alternative building blocks, supported by experimental data, to inform rational drug design and synthesis.
Executive Summary
This compound is a versatile intermediate primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex heterocyclic compounds. Its value lies in the differential reactivity of its functionalities, allowing for sequential and controlled synthetic transformations. While alternative brominated pyrimidine and pyridine acetates exist, the specific substitution pattern of this compound offers distinct advantages in certain synthetic strategies, particularly in the construction of p38 MAP kinase inhibitors. The choice of this building block is often a balance between reactivity, desired substitution pattern, and the overall synthetic route.
Comparative Reactivity in Key Cross-Coupling Reactions
The utility of this compound and its alternatives is most evident in their performance in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the carbon-bromine bond in these reactions is significantly influenced by its position on the pyrimidine ring.
The general order of reactivity for halogens on a pyrimidine ring in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] For a given halogen, the reactivity is also dependent on its position on the pyrimidine ring, generally following the order C4/C6 > C2 > C5.[1] This is due to the electron-deficient nature of the pyrimidine ring, with the C4 and C6 positions being the most electron-deficient and therefore most susceptible to oxidative addition by the palladium catalyst. The C5 position is the least reactive.[1]
This inherent lower reactivity of the 5-bromo position can be a strategic advantage, allowing for selective reactions at other more reactive sites on the molecule or requiring specific catalytic systems to achieve high yields.
Data Presentation: A Comparative Overview
While direct, side-by-side comparative studies for this compound and its isomers under identical conditions are limited in published literature, the following table summarizes representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with various 5-bromopyrimidines and related compounds. This data, compiled from various sources, provides a strong basis for understanding the expected performance.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 5-Bromopyrimidine | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | ~70-90% | [2] |
| Suzuki-Miyaura | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | t-Amyl Alcohol | 120 | 1 | High | [2] |
| Buchwald-Hartwig | 5-Bromopyrimidine | Various Amines | Pd₂(dba)₃ / Xantphos / NaOt-Bu | Toluene | 100 | - | 70-95% | [3] |
| Sonogashira | 5-Bromopyrimidine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | RT | - | High | [4] |
| Sonogashira (Cu-free) | 5-Bromopyrimidine | Terminal Alkyne | Pd(PPh₃)₄ / DIPEA | THF/DMF | RT-60 | - | Good | [5] |
Application in Drug Discovery: Synthesis of p38 MAP Kinase Inhibitors
A significant application of pyrimidine-based building blocks is in the synthesis of inhibitors for the p38 mitogen-activated protein (MAP) kinase signaling pathway. Dysregulation of this pathway is implicated in inflammatory diseases and cancer.[3] this compound and its analogs serve as key intermediates in the construction of potent and selective p38 MAPK inhibitors.[2]
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a crucial signaling cascade that responds to inflammatory cytokines and environmental stress.[6][7][8] Its activation leads to a series of downstream phosphorylation events that regulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9] Inhibitors that block the ATP-binding site of p38 MAPK can effectively suppress this inflammatory response.
Synthetic Workflow for a Pyrimidine-Based p38 Inhibitor
The synthesis of a p38 MAP kinase inhibitor often involves a multi-step sequence where the pyrimidine core is sequentially functionalized. The use of a building block like this compound allows for the introduction of various substituents through cross-coupling reactions to explore the structure-activity relationship (SAR).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 2-(5-bromopyrimidin-4-yl)acetate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Ethyl 2-(5-bromopyrimidin-4-yl)acetate
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This compound, a halogenated pyrimidine derivative, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for its safe disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.
Immediate Safety Considerations
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste.
-
This includes neat compound, solutions, contaminated labware (e.g., pipettes, vials), and spill cleanup materials.
-
Crucially, segregate halogenated organic waste, such as this compound, from non-halogenated solvent waste.[1] Mixing these waste streams can increase disposal costs and complexity.[1]
-
Never mix this waste with incompatible chemicals like acids, bases, or oxidizers.[2][3]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often a suitable choice.[4]
-
The container must be in good condition with a secure, tightly fitting cap.[2][4]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[1][3]
-
The label must include:
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][5]
-
The SAA must be a secondary containment system (e.g., a chemical-resistant tray) to prevent the spread of potential spills.
-
Keep the waste container closed at all times, except when adding waste.[4][5] This prevents the release of vapors into the laboratory environment.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[2]
-
-
Request for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowed time (check with your institution's Environmental Health and Safety department), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[5]
-
Do not attempt to transport hazardous waste outside of the laboratory yourself.[4]
-
-
Empty Container Disposal:
-
An empty container that held this compound must also be disposed of properly.
-
If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
-
Deface or remove all chemical labels from the empty, rinsed container before placing it in the appropriate recycling or trash receptacle.[4]
-
Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and collect the material in a designated hazardous waste container.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ethyl 2-(5-bromopyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, storage, and disposal of Ethyl 2-(5-bromopyrimidin-4-yl)acetate. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
GHS Hazard Classifications for Analogous Compounds:
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335 | May cause respiratory irritation.[1][2] |
Mandatory Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[3] | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides protection against skin irritation. Do not use latex gloves as they offer little chemical protection. |
| Body Protection | A lab coat must be worn at all times. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] | Minimizes the risk of inhaling vapors that may cause respiratory tract irritation. |
Safe Handling and Operational Plan
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by laying down absorbent, disposable bench paper.
-
Weighing and Transferring:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill and Emergency Procedures
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[5]
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5]
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and then wash with soap and water. Collect all cleaning materials as hazardous waste.
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry into the affected area.
-
Await the arrival of trained emergency response personnel.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Disposal Plan
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[8][9] Do not dispose of this chemical down the drain or in regular trash.[5]
Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
Final Disposal:
-
All waste must be disposed of through a licensed professional waste disposal service, typically via incineration at a permitted hazardous waste facility.[10][12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflows
Caption: Safe Handling Workflow for this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. Ethyl 2-(5-bromopyridin-2-yl)acetate | C9H10BrNO2 | CID 46835658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. aktasdis.com [aktasdis.com]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. p2infohouse.org [p2infohouse.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
